4-Chloro-7-methoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQZHZBMDPEBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596532 | |
| Record name | 4-Chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-52-1 | |
| Record name | 4-Chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-methoxy-quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-7-methoxyquinazoline: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This benzo-fused pyrimidine is a structural feature in numerous FDA-approved drugs, particularly in the field of oncology.[1][2] Derivatives of 4-anilinoquinazoline, for instance, have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors.[1][2]
Within this critical class of compounds, 4-Chloro-7-methoxyquinazoline emerges as a pivotal synthetic intermediate. Its strategic importance lies in the reactive chlorine atom at the 4-position, which serves as an electrophilic handle for introducing various nucleophiles, most notably substituted anilines. This reactivity, combined with the electronic influence of the methoxy group at the 7-position, makes it an indispensable building block for a multitude of targeted therapies. This guide provides a comprehensive overview of its synthesis, chemical properties, and its crucial role in the development of life-saving pharmaceuticals.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the construction of the heterocyclic core to form 7-methoxyquinazolin-4(3H)-one, which is then followed by a chlorination step to yield the final product.
Stage 1: Preparation of the Precursor, 7-Methoxyquinazolin-4(3H)-one
The construction of the quinazolinone ring is the foundational step. A common and efficient route begins with readily available starting materials like 3-methoxyaniline. The process involves cyclization to form the heterocyclic ring system.
A representative workflow involves the reaction of 3-methoxyaniline with 5-methoxymethylene-2,2-dimethyl-[3][4]dioxane-4,6-dione, followed by thermal cyclization.[5] This method provides a reliable pathway to the quinazolinone core. The choice of reagents facilitates a high-yielding ring-closure reaction, which is critical for the overall efficiency of the multi-step synthesis.
Caption: Synthetic pathway for 7-Methoxyquinazolin-4(3H)-one.
Stage 2: Chlorination of 7-Methoxyquinazolin-4(3H)-one
The conversion of the 4-oxo group of the quinazolinone to a chloro group is the critical step that activates the molecule for subsequent nucleophilic substitution reactions. The most widely employed reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.
The mechanism of this reaction is complex but proceeds in two main stages that can be separated by controlling the temperature.[6]
-
Phosphorylation: An initial reaction occurs at lower temperatures (below 25°C) where the quinazolinone oxygen attacks the phosphorus atom of POCl₃, forming phosphorylated intermediates.[6]
-
Chloride Displacement: Upon heating to 70-90°C, a chloride ion (Cl⁻) acts as a nucleophile, attacking the C4 position and displacing the phosphorylated oxygen group to yield the final 4-chloroquinazoline product.[6]
This controlled, two-stage approach prevents the formation of undesired pseudodimers and ensures a clean, high-yielding conversion to the target compound.[6]
Caption: Key steps in the chlorination of 7-methoxyquinazolin-4(3H)-one.
Part 2: Physicochemical Properties and Reactivity
Understanding the properties of this compound is essential for its handling, reaction optimization, and application in further synthetic steps.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂O | [7] |
| Molecular Weight | 194.62 g/mol | N/A |
| CAS Number | 63136-61-8 | [8] |
| Appearance | White to light yellow powder/crystal | [9] |
| Monoisotopic Mass | 194.02469 Da | [7] |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon atom. The chlorine atom is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr) . This is the key chemical feature exploited in drug synthesis.
Various nucleophiles, particularly the amino groups of substituted anilines, readily displace the chloride to form stable C-N bonds. This reaction is the cornerstone for creating the 4-anilinoquinazoline scaffold found in many kinase inhibitors.[2] The reaction is typically carried out under thermal conditions, and microwave irradiation has been shown to rapidly and efficiently facilitate this N-arylation, often leading to high yields in reduced reaction times.[2]
Part 3: Applications in Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate for synthesizing complex drug molecules. Its structure is a key component for drugs targeting signaling pathways involved in tumor growth and proliferation.[4][10]
Key Intermediate for Kinase Inhibitors
The primary application of this compound is in the synthesis of potent tyrosine kinase inhibitors (TKIs). Several FDA-approved drugs for non-small cell lung cancer and other solid tumors are synthesized using this or structurally similar chloroquinazoline intermediates.[1][11]
-
Gefitinib (Iressa®): This drug is a selective inhibitor of the EGFR tyrosine kinase. Its synthesis involves the nucleophilic substitution of the 4-chloro group on a quinazoline core with 3-chloro-4-fluoroaniline.[1] 6-Acetoxy-4-chloro-7-methoxyquinazoline is a direct precursor used in its production.[12]
-
Erlotinib (Tarceva®): Another EGFR inhibitor, Erlotinib, is synthesized using 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, a closely related derivative, highlighting the modularity of this synthetic approach.[13]
The general synthetic strategy involves the coupling of the chloroquinazoline core with a chosen aniline derivative to install the pharmacophore responsible for binding to the kinase domain of the target receptor.
Caption: General scheme for the synthesis of 4-anilinoquinazolines.
Part 4: Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound.
Protocol 1: Synthesis of 7-Methoxy-1H-quinolin-4-one
This protocol is adapted from a similar quinoline synthesis.[5]
-
Step A: Intermediate Formation. Dissolve 3-methoxyaniline (1.0 eq) and 5-methoxymethylene-2,2-dimethyl-[3][4]dioxane-4,6-dione (1.05 eq) in 2-propanol.
-
Stir the reaction mixture at 70°C for 1 hour.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Wash the resulting residue with diethyl ether to afford 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[3][4]dioxane-4,6-dione.
-
Step B: Cyclization. Suspend the intermediate from Step A in a mixture of diphenyl ether.
-
Stir and heat the reaction mixture to 220°C for 1.5 hours.
-
After cooling, purify the reaction mixture directly by column chromatography (methanol-chloroform system) to yield 7-methoxy-1H-quinolin-4-one.
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on the chlorination of quinazolinones.[6][14]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-methoxyquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (at least 3.0 eq) to the flask. The POCl₃ often serves as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and stir for 3-5 hours.
-
Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step must be performed in a well-ventilated fume hood due to the vigorous reaction of excess POCl₃ with water.
-
A precipitate will form. Adjust the pH of the mixture to ~8 using a saturated aqueous sodium bicarbonate solution or aqueous NaOH to ensure complete precipitation of the product.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual salts.
-
Purification: Dry the crude product over P₂O₅ or in a vacuum oven.[14] If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/ethanol.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-chloro-7-methoxy-quinazoline (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 8. 4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8 [chemicalbook.com]
- 9. 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | 184475-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline [myskinrecipes.com]
- 11. Page loading... [guidechem.com]
- 12. innospk.com [innospk.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Core in Modern Oncology: A Technical Guide to the Biological Activity of 4-Chloro-7-methoxyquinazoline Derivatives
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its high affinity for various biological targets. This guide focuses on a key derivative, 4-Chloro-7-methoxyquinazoline, and its analogues, which serve as foundational structures for a multitude of potent kinase inhibitors. We will dissect the synthesis, mechanism of action, and significant biological activities of these compounds, primarily their roles as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including structure-activity relationship insights, detailed experimental protocols for biological evaluation, and a summary of key potency data, underscoring the scaffold's critical role in the development of targeted cancer therapies.
Introduction: The Quinazoline Scaffold in Targeted Therapy
Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing systems being particularly prominent. Among these, the quinazoline core has emerged as a highly favorable scaffold, especially for developing inhibitors targeting protein kinases.[1] Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[2] The quinazoline framework's ability to form high-affinity interactions within the ATP-binding site of kinases like EGFR has led to the development of several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, primarily for the treatment of non-small-cell lung cancer (NSCLC).[2][3][4]
The this compound moiety is a crucial synthetic intermediate and a core structural component in many of these therapeutic agents.[5][6] The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various aryl amines and other side chains, which modulate the compound's selectivity and potency.[7][8] This guide will explore the profound biological activities stemming from this versatile scaffold, focusing on its anti-cancer properties mediated through kinase inhibition.
Core Biological Activities and Mechanisms of Action
The primary anti-cancer effects of this compound derivatives stem from their ability to inhibit key receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a transmembrane protein that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation, angiogenesis, and inhibition of apoptosis.[9][10] In many cancers, particularly NSCLC, mutations in the EGFR kinase domain lead to its constitutive activation, driving tumorigenesis.[2][3]
Quinazoline-based inhibitors function as ATP-competitive inhibitors. The quinazoline nitrogen atom (N1) typically forms a critical hydrogen bond with a key methionine residue in the hinge region of the EGFR ATP-binding pocket, anchoring the molecule. The 4-anilino group, attached via the reactive chloro- group on the precursor, extends into a hydrophobic pocket, and modifications to this group are crucial for potency and selectivity.[11] Derivatives of this scaffold have shown potent activity against both wild-type and mutated forms of EGFR, such as the L858R activating mutation.[2][4]
VEGFR-2 Inhibition and Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[12][13] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary mediators of this process.[10] Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival.[12]
Because of the structural similarities in the kinase domains of RTKs, many quinazoline derivatives have been developed as multi-targeted inhibitors. Specifically, derivatives of the this compound scaffold have demonstrated potent inhibitory activity against VEGFR-2.[13][14] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its activation and effectively shut down the pro-angiogenic signaling cascade.[12] This dual-action capability makes them particularly attractive as anti-cancer agents.
Dual EGFR/VEGFR-2 Inhibition
Given the common downstream signaling pathways and the interplay between tumor cell proliferation (EGFR-driven) and tumor blood supply (VEGFR-2-driven), simultaneously inhibiting both receptors is a powerful therapeutic strategy.[9][10] Several quinazoline-based drugs, such as Vandetanib, have been approved as dual inhibitors.[9][10] The development of such multi-targeted agents often starts with a core scaffold like this compound, which is then elaborated to optimize binding and inhibition of both kinases. For example, replacing small hydrophobic substituents on the 4-anilino ring with phenyl urea residues has been shown to enhance inhibitory activity toward both EGFR and VEGFR2.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino ring.
-
Quinazoline Core Substitutions: The 7-methoxy group is a common feature that contributes to favorable interactions within the kinase binding site. Other substitutions at the 6, 7, and 8 positions can significantly impact potency and selectivity.[7][15]
-
4-Anilino Ring Substitutions: Substitutions on the aniline ring are critical for activity. Small, hydrophobic groups like chloro (-Cl) or methyl (-CH₃) at the meta and para positions often lead to elevated inhibitory activity for both EGFR and VEGFR2.[1] In contrast, ortho-substitutions can decrease potency, likely due to steric hindrance.[1]
-
Flexibility and Conformation: The introduction of flexible linkers or macrocyclization strategies can rigidify the molecule into a bioactive conformation, leading to highly potent and selective inhibitors. This strategy has been used to develop inhibitors that are selective for mutant forms of EGFR over the wild-type, potentially reducing side effects.[3]
Quantitative Biological Activity Data
The following table summarizes the inhibitory concentrations (IC₅₀) of representative quinazoline derivatives against key kinases and cancer cell lines, as reported in the literature.
| Compound ID | Target Kinase / Cell Line | IC₅₀ (µM) | Reference |
| Derivative 45a | EGFR | 0.13 | [2] |
| VEGFR | 0.56 | [2] | |
| HT-29 (Colon Cancer) | 31.23 | [2] | |
| MCF-7 (Breast Cancer) | 39.02 | [2] | |
| Derivative 6d | NCI-H460 (NSCLC) | 0.789 (GI₅₀) | [2] |
| Compound 23 | EGFRL858R/T790M/C797S | 0.05 (EC₅₀) | [4] |
| Compound 7b,d,f | Various (NCI-60 Panel) | 0.48 - 1.66 (GI₅₀) | [16] |
| Compound 1f | HeLa (Cervical Cancer) | 10.18 | [11] |
| BGC823 (Gastric Cancer) | 8.32 | [11] | |
| Compound 2i | HeLa (Cervical Cancer) | 7.15 | [11] |
| BGC823 (Gastric Cancer) | 4.65 | [11] | |
| Compound Tg11 | SGC7901 (Gastric Cancer) | 0.434 | [15] |
| TS-41 | EGFRL858R | 0.0681 | [17] |
| c-Met | 0.00026 | [17] | |
| PC-9 (NSCLC) | 1.48 | [17] |
Note: IC₅₀ represents the concentration required for 50% inhibition. GI₅₀ is the concentration for 50% growth inhibition. EC₅₀ is the concentration for 50% effective response.
Key Experimental Protocols
To assess the biological activity of novel this compound derivatives, a standardized workflow of in vitro assays is essential.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase, such as VEGFR-2.
Causality: This assay is critical to confirm that the compound directly interacts with and inhibits the target kinase, rather than affecting cell viability through an off-target mechanism. Measuring the reduction in phosphorylation of a specific substrate provides a quantitative IC₅₀ value for target engagement.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a substrate peptide specific to the target kinase (e.g., poly(Glu, Tyr) for tyrosine kinases) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound substrate.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., VEGFR-2), ATP, and a kinase reaction buffer.
-
Add serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) to the wells. Include a positive control (a known inhibitor like SU6668 for VEGFR2) and a negative control (DMSO vehicle).[12]
-
Add the kinase reaction mixture to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Wash the plate to stop the reaction.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Wash again and add a colorimetric substrate (e.g., TMB).
-
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effect of a compound on cancer cell lines.
Causality: This assay assesses the overall cytotoxic or cytostatic effect of the compound on living cells. A reduction in metabolic activity, measured by the conversion of MTT to formazan by mitochondrial dehydrogenases, serves as a proxy for the inhibition of cell growth and viability.[7][18]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).[18]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀/GI₅₀ value.
Protocol: Western Blot Analysis for Phospho-Protein Levels
This protocol validates that the compound inhibits the intended signaling pathway within the cell.
Causality: Observing a dose-dependent decrease in the phosphorylation of the target kinase (e.g., p-EGFR, p-VEGFR-2) and its downstream effectors (e.g., p-AKT, p-ERK) provides direct evidence that the compound's anti-proliferative effect is mediated by the inhibition of that specific pathway.[15][17]
Methodology:
-
Cell Treatment & Lysis: Grow cells to ~80% confluency, serum-starve them, and then treat with the test compound for a set time before stimulating with a growth factor (e.g., EGF).
-
Protein Extraction: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-EGFR) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives are undeniably potent and versatile platforms for the development of targeted anti-cancer therapies. Their proven ability to inhibit critical oncogenic drivers like EGFR and VEGFR-2 has cemented their place in modern oncology. The extensive body of research highlights the scaffold's tunability, allowing for the development of inhibitors with dual activity or high selectivity for mutant kinase forms.
Future research will likely focus on overcoming acquired resistance to current-generation inhibitors. This includes designing fourth-generation, allosteric inhibitors that are effective against resistance mutations like EGFR C797S, and developing novel derivatives with unique selectivity profiles across the kinome to minimize off-target effects and improve therapeutic windows.[4] As our understanding of cancer biology deepens, the rational design of new agents based on this privileged quinazoline core will continue to be a highly productive avenue for discovering the next generation of life-saving cancer treatments.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Core: A Privileged Scaffold for Precision Oncology
An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-7-methoxyquinazoline-based Kinase Inhibitors
Introduction: The Strategic Importance of the Quinazoline Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The quinazoline scaffold, a bicyclic aromatic heterocycle, is one such "privileged structure."[1] Its derivatives have proven to be particularly effective in the realm of oncology, giving rise to a class of targeted therapies that have reshaped the treatment paradigms for various cancers.[2][3]
This guide focuses on the mechanistic underpinnings of therapeutic agents derived from a key intermediate: this compound. While this compound itself is not a therapeutic agent, its rigid structure and the reactive chlorine at the 4-position make it an ideal starting point for the synthesis of potent kinase inhibitors.[1] By understanding the mechanism of action of the final drug molecules built upon this scaffold, we can appreciate the profound impact of this chemical moiety in precision medicine.
Core Mechanism of Action: Competitive Inhibition of Protein Tyrosine Kinases
The vast majority of therapeutic agents derived from the this compound scaffold function as ATP-competitive inhibitors of protein tyrosine kinases.[1][4] Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins. This phosphorylation event is a critical "on" switch in a multitude of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these kinases are aberrantly activated, leading to uncontrolled cell division.
Quinazoline-based inhibitors are designed to mimic the binding of ATP to the kinase domain of these receptors.[5][6] The quinazoline ring system inserts into the adenine-binding region of the ATP pocket, while side chains, typically attached at the 4-position, occupy adjacent hydrophobic regions. This binding physically obstructs the entry of ATP, thereby preventing the phosphorylation and subsequent activation of the kinase and its downstream signaling cascades.[7][8] This competitive and reversible binding is the cornerstone of the therapeutic effect of many quinazoline-based drugs.[9][10]
Exemplary Mechanisms of Action: Case Studies of Quinazoline-Based Therapeutics
The versatility of the this compound scaffold is evident in the diverse range of kinases that its derivatives can target. Below, we explore the specific mechanisms of several prominent drugs that share this common ancestor.
Gefitinib and Erlotinib: Targeting the Epidermal Growth Factor Receptor (EGFR)
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[7][11][12]
-
Targeted Pathway: The EGFR signaling pathway, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade involving the PI3K/Akt and RAS/MAPK pathways, which promote cell proliferation and survival.[10][]
-
Mechanism of Inhibition: Both gefitinib and erlotinib bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation.[7][8][9] This blockade effectively shuts down the downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[][14] Erlotinib has a higher binding affinity for EGFR with specific mutations (exon 19 deletion or exon 21 L858R) than for the wild-type receptor.[15]
Caption: Inhibition of the EGFR signaling pathway by Gefitinib/Erlotinib.
Lapatinib: Dual Inhibition of EGFR and HER2
Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2).[16][17] This dual activity is particularly valuable in the treatment of HER2-positive breast cancer.[18]
-
Targeted Pathways: Lapatinib simultaneously blocks the signaling cascades downstream of both EGFR and HER2, including the PI3K/Akt and MAPK pathways.[5][10]
-
Mechanism of Inhibition: Similar to gefitinib and erlotinib, lapatinib is a reversible, ATP-competitive inhibitor.[16][17] By binding to the intracellular kinase domains of both EGFR and HER2, it prevents their phosphorylation and activation, leading to the induction of apoptosis and inhibition of tumor cell growth.[5][18]
Vandetanib: A Multi-Kinase Inhibitor
Vandetanib (Caprelsa®) demonstrates the broader applicability of the quinazoline scaffold by targeting multiple tyrosine kinases, including VEGFR (Vascular Endothelial Growth Factor Receptor), EGFR, and RET (Rearranged during Transfection).[19][20][21]
-
Targeted Pathways: Vandetanib's multi-targeting nature allows it to simultaneously inhibit tumor cell proliferation (via EGFR and RET inhibition) and tumor angiogenesis (via VEGFR inhibition).[20][21][22]
-
Mechanism of Inhibition: Vandetanib functions as a kinase inhibitor across these different receptors by competing with ATP for binding to their respective kinase domains.[19][20] This multifaceted inhibition makes it an effective treatment for certain types of thyroid cancer.[21]
Quantitative Analysis of Inhibitory Potency
The efficacy of these quinazoline-based inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.
| Compound | Primary Target(s) | IC50 (nM) | Disease Indication |
| Gefitinib | EGFR | 17.1[23] | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | 33.25[23][24] | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | EGFR/HER2 | EGFR: 27.06[2], HER2: ~30 | HER2-Positive Breast Cancer |
| Vandetanib | VEGFR-2, EGFR | VEGFR-2: 33.26[25], EGFR: 19.76[25] | Medullary Thyroid Cancer |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Mechanistic Elucidation
The characterization of the mechanism of action of a novel quinazoline-based kinase inhibitor involves a series of in vitro and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the IC50 value of a test compound against a purified kinase.
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the test compound (e.g., a derivative of this compound). Prepare the kinase, substrate, and ATP solution according to the assay kit manufacturer's instructions.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the appropriate substrate.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity. Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
Objective: To assess the effect of the test compound on the phosphorylation of the target kinase and downstream signaling proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a cancer cell line known to express the target kinase (e.g., A431 for EGFR). Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and total protein as a loading control. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein in treated versus untreated cells.
Caption: A generalized workflow for Western Blot analysis.
Conclusion: A Legacy of Targeted Therapy
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to be elaborated into potent and selective ATP-competitive kinase inhibitors has led to the development of life-saving medicines for a multitude of cancers. The continued exploration of derivatives based on this core structure promises to yield next-generation inhibitors with improved efficacy, selectivity, and resistance profiles, further solidifying the legacy of the quinazoline family in the annals of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Erlotinib - Wikipedia [en.wikipedia.org]
- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How does erlotinib work (mechanism of action)? [drugs.com]
- 15. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Lapatinib - Wikipedia [en.wikipedia.org]
- 17. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vandetanib - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 21. What is Vandetanib used for? [synapse.patsnap.com]
- 22. oncolink.org [oncolink.org]
- 23. benchchem.com [benchchem.com]
- 24. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazoline in Medicinal Chemistry
In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapies, the quinazoline core has emerged as a "privileged scaffold." This distinction is earned due to its unique ability to be chemically modified to bind with high affinity to the ATP-binding pocket of a wide array of protein kinases. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of various substituents, enabling potent and often selective inhibition.
Within this important class of heterocycles, This compound stands out as a cornerstone intermediate. Its true significance lies not in its own biological activity, but in its role as a versatile and indispensable building block for a generation of clinically successful kinase inhibitors. The chlorine atom at the C4 position acts as a highly efficient electrophilic handle, readily undergoing nucleophilic aromatic substitution (SNAr) with a variety of anilines. This key reaction forms the covalent linkage that anchors the pharmacophore within the kinase's active site. Simultaneously, the methoxy group at the C7 position plays a crucial role in modulating solubility and often forms critical hydrogen bonds with the hinge region of the kinase, enhancing binding affinity.
This guide provides a detailed exploration of this compound, from its synthesis to its strategic application in the development of targeted therapeutics, offering researchers and drug development professionals a comprehensive resource on this vital chemical entity.
Synthesis and Reaction Mechanism
The preparation of this compound is a well-established multi-step process that begins with readily available starting materials. The most common and industrially scalable route involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.
Workflow for the Synthesis of this compound
The synthesis can be visualized as a two-stage process: first, the formation of the quinazolinone core, and second, the chlorination to yield the target compound.
Caption: A typical two-stage synthetic workflow for this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-aminobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of formamide (approx. 5-10 eq).
-
Heating: Heat the mixture to reflux (typically 160-180°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out. Pour the mixture into cold water and stir.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-methoxyquinazolin-4(3H)-one as a solid.
Stage 2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 7-methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂, approx. 5-10 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.1 eq). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophile in this reaction.
-
Heating: Heat the mixture to reflux (approximately 76-79°C) for 2-4 hours, until the suspension becomes a clear solution.
-
Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
Work-up and Isolation: To the resulting residue, add cold toluene and stir. Then, carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford this compound, typically as a pale yellow or off-white solid.
Application in Targeted Therapy: The EGFR Inhibitor Case Study
The primary application of this compound is in the synthesis of ATP-competitive kinase inhibitors. Its utility is exemplified in the construction of several first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib (Iressa) and Erlotinib (Tarceva).
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers (e.g., non-small cell lung cancer), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
Mechanism of Inhibition
The quinazoline core acts as a scaffold that mimics the adenine ring of ATP. The inhibitor occupies the ATP-binding site, preventing the phosphorylation of EGFR and thereby blocking downstream signaling. The 4-chloro position is the key synthetic linchpin. Through a nucleophilic aromatic substitution reaction with a selected aniline, the final drug molecule is assembled.
An In-depth Technical Guide to 4-Chloro-7-methoxyquinazoline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methoxyquinazoline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, including several approved anticancer agents. The presence of a reactive chlorine atom at the 4-position and a methoxy group at the 7-position provides a versatile platform for the synthesis of a diverse array of substituted quinazolines. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity, with a focus on its utility in the development of novel therapeutics.
Core Physical and Chemical Properties
Understanding the fundamental physical and chemical characteristics of this compound is crucial for its effective handling, storage, and application in synthetic chemistry.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General laboratory observation |
| CAS Number | 55496-52-1 | [1] |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| Boiling Point | 323 °C at 760 mmHg | Predicted |
| Flash Point | 149.1 ± 22.3 °C | Predicted |
| Storage | Inert atmosphere, 2-8°C | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Solubility Profile
Chemical Synthesis
The most common and efficient synthesis of this compound involves the chlorination of its corresponding 4-hydroxy precursor, 7-methoxyquinazolin-4(3H)-one. This transformation is a critical step in many synthetic routes targeting functionalized quinazolines.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 7-Methoxyquinazolin-4(3H)-one
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
7-Methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount if using SOCl₂)
-
Toluene or another suitable high-boiling solvent
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyquinazolin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) or in a high-boiling solvent like toluene with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF.
-
Chlorination: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess chlorinating agent. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Chemical Reactivity and Stability
The chemical behavior of this compound is dominated by the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The electron-withdrawing effect of the nitrogen atoms in the quinazoline ring system activates the C4-position towards nucleophilic attack, making the chloro group a good leaving group. This reactivity is the cornerstone of its utility in synthetic chemistry.
General Reaction Mechanism:
Caption: Generalized mechanism for SₙAr reactions of this compound.
A wide variety of nucleophiles can be employed to displace the chlorine atom, leading to the formation of diverse derivatives. Common nucleophiles include:
-
Amines (Primary and Secondary): Reaction with various amines is a widely used method to synthesize 4-aminoquinazoline derivatives, which are often biologically active. These reactions can be carried out under conventional heating or more efficiently using microwave irradiation.[3][4]
-
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.
-
Thiols: Thiolates can be used to form 4-thioether derivatives.
Representative Protocol: Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for the reaction of this compound with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Solvent such as isopropanol, ethanol, or DMF
-
Base (e.g., K₂CO₃ or triethylamine, if necessary)
-
Round-bottom flask or microwave vial
-
Heating source (oil bath or microwave reactor)
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine (1.2 equivalents) in a suitable solvent like isopropanol.
-
If the amine salt is used or if the amine is not basic enough, add a base such as potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Microwave-Assisted):
-
In a microwave vial, combine this compound (1.0 equivalent) and the amine (1.5 equivalents). A solvent may not be necessary for some reactions.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the product can be isolated by precipitation upon the addition of water or by extraction with an organic solvent, followed by purification.
Stability
Based on studies of similar quinazoline derivatives, this compound is generally stable under neutral conditions.[5] However, it can undergo hydrolysis to the corresponding 4-hydroxy derivative under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to store the compound in a dry, inert atmosphere to prevent degradation.
Spectral Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts based on data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | H-2 |
| ~8.1 | d | 1H | H-5 |
| ~7.4 | dd | 1H | H-6 |
| ~7.2 | d | 1H | H-8 |
| ~4.0 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-7 |
| ~155 | C-4 |
| ~152 | C-8a |
| ~151 | C-2 |
| ~129 | C-5 |
| ~122 | C-6 |
| ~118 | C-4a |
| ~105 | C-8 |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching of the quinazoline ring (in the range of 1620-1450 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 194, with a characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺ at m/z 196 with an intensity of approximately one-third of the [M]⁺ peak).
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds suggest the following:
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its key feature is the reactive 4-chloro substituent, which allows for the straightforward introduction of a wide range of functional groups via nucleophilic aromatic substitution. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthetic protocol, and insights into its reactivity and handling. This information is intended to empower researchers and scientists in their efforts to utilize this important building block for the advancement of drug discovery and development.
References
- 1. 55496-52-1|this compound|BLD Pharm [bldpharm.com]
- 2. 574745-97-4|4-Chloro-7-methoxyquinazolin-6-ol|BLD Pharm [bldpharm.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
CAS number for 4-Chloro-7-methoxyquinazoline
An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazoline: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 55496-52-1), a pivotal heterocyclic intermediate in medicinal chemistry. We delve into its fundamental physicochemical properties, outline a validated synthetic methodology, and explore its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this versatile building block.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to form the structural basis of numerous biologically active compounds. Its rigid, bicyclic aromatic structure provides an ideal framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Within this class, this compound stands out as a key synthetic intermediate. The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions—the cornerstone of building molecular diversity. This reactivity is the primary reason for its extensive use in constructing libraries of compounds for drug discovery, most notably in the pursuit of potent and selective enzyme inhibitors.
The methoxy group at the 7-position is not merely a passive substituent. It significantly influences the molecule's electronic properties and can form crucial hydrogen bonds or van der Waals interactions within the active site of a target protein. This strategic substitution pattern is a recurring motif in a number of kinase inhibitors, where it contributes to binding affinity and selectivity.[1] This guide will elucidate the synthesis and practical applications of this high-value intermediate.
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 55496-52-1 | [2][3][4] |
| Molecular Formula | C₉H₇ClN₂O | [2] |
| Molecular Weight | 194.62 g/mol | [2] |
| Appearance | Solid | [5] |
| Purity | >95% (Typical) | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere | [5][6] |
Synthesis of this compound: A Validated Protocol
The synthesis of 4-chloro-substituted quinazolines is most reliably achieved through the chlorination of the corresponding 4-hydroxyquinazoline (or its tautomer, quinazolin-4-one). This transformation is a critical step that activates the C4 position for subsequent derivatization.
Synthetic Workflow Overview
The following diagram illustrates a common and effective two-step synthetic route starting from commercially available 2-amino-4-methoxybenzoic acid.
Caption: A typical synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one
-
Rationale: This step involves a condensation and cyclization reaction. Formamide serves as both a reactant (source of the N1 and C2 atoms of the quinazoline ring) and a solvent at high temperatures. The amino group of the starting material acts as a nucleophile, attacking the formamide carbon, which ultimately leads to ring closure.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).
-
Heat the mixture to 180-190°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Pour the mixture into cold water and stir vigorously.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum. The resulting solid is 7-methoxyquinazolin-4(3H)-one.
-
Step 2: Synthesis of this compound
-
Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent commonly used for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.[7]
-
Procedure:
-
To a flask containing 7-methoxyquinazolin-4(3H)-one (1 equivalent), carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (0.1 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This quenching is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8. A solid precipitate will form.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound is a cornerstone intermediate for synthesizing a class of drugs known as Tyrosine Kinase Inhibitors (TKIs).[8] Tyrosine kinases are enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers, making them prime therapeutic targets.[9]
The 4-chloro position is readily displaced by anilines and other nitrogen-containing nucleophiles to install the pharmacophores necessary for binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[10] While many clinically approved drugs like Gefitinib and Erlotinib feature a 6,7-dimethoxy substitution pattern, the underlying synthetic strategy and biological principle are directly analogous.[8][9]
Role in Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical driver in many non-small-cell lung cancers (NSCLC).[10] Inhibitors based on the quinazoline scaffold function as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and blocking downstream signaling cascades.
References
- 1. drughunter.com [drughunter.com]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-7-methoxy-quinazoline - Anichem [anichemllc.com]
- 4. 55496-52-1|this compound|BLD Pharm [bldpharm.com]
- 5. 4-CHLORO-7-METHOXY-6-NITROQUINAZOLINE CAS 55496-69-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 574745-97-4|4-Chloro-7-methoxyquinazolin-6-ol|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-7-methoxyquinazoline: Synthesis, Characterization, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-7-methoxyquinazoline, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, provides an elucidated synthesis protocol with mechanistic insights, and outlines its analytical characterization. Furthermore, it explores the pivotal role of this compound as a strategic intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Safety and handling protocols are also delineated to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both theoretical grounding and practical methodologies.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities. Its versatile structure has been extensively explored, leading to the development of numerous clinically significant therapeutic agents. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of molecular properties, enabling the design of potent and selective drugs. This compound, in particular, has emerged as a crucial intermediate, primarily due to the reactivity of the chlorine atom at the 4-position, which facilitates nucleophilic substitution reactions—a cornerstone of combinatorial chemistry and lead optimization in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 194.62 g/mol | --INVALID-LINK-- |
| CAS Number | 55496-52-1 | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=NC=N2)Cl | --INVALID-LINK-- |
| InChI Key | GUQZHZBMDPEBQG-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a 4-hydroxyquinazoline precursor, followed by a chlorination reaction.
Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one
The precursor, 7-Methoxyquinazolin-4(3H)-one, can be synthesized via the cyclization of 2-amino-4-methoxybenzoic acid with formamide.
-
Reaction Scheme:
Step 2: Chlorination of 7-Methoxyquinazolin-4(3H)-one
The hydroxyl group at the 4-position is subsequently replaced with a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
Reaction Scheme:
Caption: Chlorination to yield this compound.
Detailed Experimental Protocol
Materials:
-
7-Methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To a solution of 7-methoxyquinazolin-4(3H)-one (1.14 mmol) in phosphorus oxychloride (4 mL), cool the reaction mixture to 0°C.
[1]2. Reflux the reaction mixture for 3 hours.
[1]3. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
[1]4. After completion of the reaction, evaporate the reaction mixture to remove excess POCl₃.
[1]
-
Causality Behind Experimental Choices: The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The reflux condition provides the necessary activation energy for the chlorination to occur.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon NMR spectrum helps in identifying the carbon framework of the compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 195.6.
[2]
Applications in Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, most notably as a precursor to potent enzyme inhibitors.
Intermediate in the Synthesis of Kinase Inhibitors
The quinazoline scaffold is a core component of several approved tyrosine kinase inhibitors (TKIs) used in cancer therapy. The 4-chloro position is a key handle for introducing the aniline pharmacophore, which is crucial for binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).
-
Gefitinib and Erlotinib: While not a direct precursor to the final structures of Gefitinib and Erlotinib, this compound and its derivatives are structurally related to key intermediates in their synthesis. The methodologies used to elaborate this scaffold are central to the production of these and other TKIs.
Caption: Role as a key intermediate in drug synthesis.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting to minimize risks.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a strategically important heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its value as a synthetic intermediate, particularly in the development of kinase inhibitors, is well-established. This guide has provided a detailed overview of its synthesis, characterization, and applications, along with essential safety information, to serve as a valuable resource for the scientific community.
References
literature review on 4-Chloro-7-methoxyquinazoline derivatives
An In-depth Technical Guide to 4-Chloro-7-methoxyquinazoline Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound derivatives, a class of compounds that serves as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. We will delve into the synthetic strategies, diverse biological activities, and critical structure-activity relationships that make this scaffold a privileged structure in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
The Quinazoline Scaffold: A Privileged Core in Drug Discovery
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a well-established pharmacophore. Its rigid structure provides an excellent framework for the precise three-dimensional arrangement of functional groups, enabling targeted interactions with biological macromolecules.[1] This has led to the development of several FDA-approved drugs, particularly kinase inhibitors.[2]
The this compound variant is a particularly valuable synthetic intermediate. The chlorine atom at the C-4 position is a reactive leaving group, readily displaced by nucleophiles like amines, which is the pivotal step in creating vast libraries of derivatives.[1] The methoxy group at the C-7 position often plays a crucial role in anchoring the molecule within the active site of target proteins, such as protein kinases.[1]
Synthetic Strategies for this compound
The synthesis of the this compound core is a critical process for the development of its derivatives. A common and effective route begins with appropriately substituted anthranilic acids or their corresponding amides. The general pathway involves cyclization to form the quinazolinone core, followed by chlorination.
General Synthetic Pathway
The synthesis typically proceeds through two key stages:
-
Formation of the Quinazolinone Ring: This is often achieved by reacting a derivative of 2-amino-4-methoxybenzoic acid with a source of formamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with ammonia or an ammonia equivalent.
-
Chlorination: The resulting 7-methoxyquinazolin-4(3H)-one is then chlorinated at the 4-position, most commonly using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4]
Caption: General synthetic route to this compound derivatives.
Key Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide
While a direct protocol for the title compound's immediate precursor is complex to consolidate from disparate sources, a patent for the closely related Lenvatinib intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide, provides a robust, industrial-scale example of the chlorination step.[3]
-
Reaction Setup: Charge a reaction vessel with 4-hydroxy-7-methoxyquinoline-6-carboxamide (94.5 kg), tetrahydrofuran (500 L), and diisopropylethylamine (19.82 kg).[3]
-
Chlorination: Add thionyl chloride (175.3 kg).[3]
-
Reaction Conditions: Heat the mixture to 60-65 °C and stir for 6-8 hours.[3]
-
Workup: Distill off the majority of the solvent under reduced pressure. Add water (500 L) and cool the mixture to 10 °C to precipitate the solid product.[3]
-
Isolation: Isolate the product, 4-chloro-7-methoxyquinoline-6-carboxamide (91.2 kg, 89% yield), by centrifugation.[3]
Causality: Thionyl chloride is a highly effective chlorinating agent for converting the hydroxyl group of the quinazolinone tautomer into the chloro-substituent. Diisopropylethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion. The aqueous workup and cooling are designed to precipitate the organic product while washing away inorganic byproducts.
Biological Activities and Therapeutic Potential
The true value of the this compound scaffold lies in the potent biological activities of its derivatives. The primary application is in oncology, where these compounds function as inhibitors of protein kinases, which are critical enzymes often dysregulated in cancer.[5]
Mechanism of Action: Kinase Inhibition
Derivatives are typically synthesized by replacing the 4-chloro group with a substituted aniline moiety.[6] These 4-anilinoquinazoline derivatives are designed to be competitive inhibitors at the ATP-binding site of the kinase's catalytic domain.[1][6] By occupying this pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[6]
Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): A primary target involved in the tumorigenesis of various cancers, including non-small-cell lung cancer (NSCLC).[6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Anticancer Activity of Selected Derivatives
The following table summarizes the in vitro antiproliferative activity of selected quinazoline and related quinoline derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Gefitinib | EGFR | ~0.015-0.5 | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | [9] |
| Erlotinib | EGFR | ~0.002-0.02 | 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline | [10][11] |
| Compound 1f | BGC823 (Gastric) | 8.32 | 7-fluoro-4-(3-chloro-4-fluoroanilino)quinoline | [9] |
| Compound 2i | BGC823 (Gastric) | 4.65 | 8-methoxy-4-(3-chloro-4-fluoroanilino)quinoline | [9] |
| Compound 4a | MKN45 (Gastric) | 2.5 | 4-(2,4-dichloroanilino)-6,7-dimethoxyquinazoline derivative | [12] |
| Compound 12n | c-Met / A549 (Lung) | 0.030 / 7.3 | 6,7-dimethoxy-4-(substituted-anilino)quinoline | [13] |
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of these inhibitors. The this compound scaffold provides a versatile platform for systematic modification.
-
C-4 Position: This is the most critical position for modification. Replacing the chloro group with various substituted anilines is the primary strategy for achieving high affinity for the kinase active site. The nature and position of substituents on the aniline ring dramatically influence potency and selectivity.[6]
-
C-7 Position: The 7-methoxy group is a common feature in many potent kinase inhibitors.[1] While other substituents have been explored, the methoxy group often provides a favorable interaction within the kinase's active site. In some related 4-aminoquinolines, replacing an electron-withdrawing group like chlorine at the 7-position with an electron-donating methoxy group led to a significant loss of antimalarial activity, highlighting the importance of electronics at this position for different targets.[14]
-
Other Positions (C-2, C-5, C-6, C-8): Modifications at other positions on the quinazoline ring can fine-tune the molecule's properties. For example, adding solubilizing groups at the C-6 position, as seen in Gefitinib, can improve pharmacokinetic properties. Modifications at the C-2 position have also been shown to result in potent cytotoxic activities.[9]
Caption: Key structure-activity relationship points on the quinazoline scaffold.
Future Perspectives
The this compound scaffold remains a highly relevant and adaptable starting point for the development of novel therapeutics. Future research will likely focus on:
-
Developing Novel Derivatives: Synthesizing new generations of inhibitors with improved selectivity for specific kinase mutants (e.g., EGFR T790M) to overcome drug resistance.[7]
-
Dual-Target Inhibitors: Designing molecules that can inhibit multiple signaling pathways simultaneously, such as dual EGFR/VEGFR inhibitors or RTK/HDAC inhibitors.[10][11]
-
Exploring New Therapeutic Areas: While oncology is the primary focus, the diverse biological activities of quinazolines suggest potential applications in treating inflammatory diseases, infections, and neurodegenerative conditions.[15][16]
The synthetic accessibility of the this compound intermediate, coupled with the proven clinical success of its derivatives, ensures that it will continue to be a central focus of drug discovery and development efforts for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
- 4. ukm.my [ukm.my]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Adheron Theurapeutics [adherontherapeutics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 4-Chloro-7-methoxyquinazoline: A Gateway to Novel Therapeutics
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline core is a quintessential privileged scaffold in the realm of medicinal chemistry and drug discovery. Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Among the plethora of quinazoline-based building blocks, 4-Chloro-7-methoxyquinazoline has emerged as a cornerstone for the synthesis of a diverse array of biologically active molecules, most notably potent kinase inhibitors that form the backbone of modern targeted cancer therapies.
The strategic placement of a chlorine atom at the 4-position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of substituents. The electron-withdrawing nature of the quinazoline ring nitrogen atoms further activates the C4 position for nucleophilic attack. Concurrently, the methoxy group at the 7-position can modulate the electronic properties and solubility of the resulting derivatives, often contributing to favorable binding interactions within the active sites of target proteins.
This comprehensive technical guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on its utility in the construction of novel therapeutic agents. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their quest for next-generation pharmaceuticals.
Key Synthetic Applications of this compound
The reactivity of this compound is dominated by the lability of the C4-chloro substituent, making it an exceptional substrate for two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr): Crafting the 4-Anilinoquinazoline Core
The most prominent application of this compound is its reaction with primary and secondary amines, particularly anilines, to furnish 4-anilinoquinazoline derivatives. This structural motif is central to a multitude of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors.
Mechanistic Insight: The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The lone pair of the amine nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing quinazoline ring system. In the subsequent step, aromaticity is restored through the elimination of the chloride leaving group, yielding the 4-aminoquinazoline product. The formation of the Meisenheimer complex is typically the rate-determining step.[1]
Caption: General mechanism of the SNAr reaction.
Experimental Protocols:
Protocol 1A: Conventional Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
This protocol describes a standard method for the synthesis of a key precursor to several kinase inhibitors.
-
Materials:
-
This compound (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.2 eq)
-
Isopropanol (IPA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add this compound and isopropanol.
-
Stir the mixture to dissolve the starting material.
-
Add 3-chloro-4-fluoroaniline to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine as a solid.
-
Protocol 1B: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times and often improves yields.[2][3]
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.5 eq)
-
Isopropanol (optional, can be performed neat)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vial, combine this compound and the desired aniline.
-
If necessary, add a minimal amount of a high-boiling solvent like isopropanol or N,N-dimethylformamide (DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
-
| Method | Reaction Time | Typical Yield | Advantages | Disadvantages |
| Conventional Heating | 4-24 hours | 70-90% | Simple setup, easily scalable | Long reaction times, potential for side product formation |
| Microwave-Assisted | 10-30 minutes | 80-95% | Rapid, often higher yields, cleaner reactions | Requires specialized equipment, scalability can be a challenge |
Table 1: Comparison of Conventional and Microwave-Assisted SNAr Reactions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of 4-aryl-7-methoxyquinazolines. These compounds are valuable scaffolds in medicinal chemistry, with applications beyond kinase inhibition.
Mechanistic Insight: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: Synthesis of 4-Aryl-7-methoxyquinazolines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/water, 4:1)
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture (Dioxane/water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 4-Phenyl-7-methoxyquinazoline | 85-95% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-7-methoxyquinazoline | 80-90% |
| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-7-methoxyquinazoline | 82-92% |
| Thiophen-2-ylboronic acid | 7-Methoxy-4-(thiophen-2-yl)quinazoline | 75-85% |
Table 2: Representative Yields for Suzuki-Miyaura Coupling with this compound.
Applications in Drug Discovery and Development
The derivatives of this compound are at the forefront of targeted therapy, particularly in oncology.
Caption: Synthetic pathways from this compound to bioactive molecules.
Case Study: Lenvatinib Intermediate
4-Chloro-7-methoxyquinoline-6-carboxamide, a closely related analog, is a crucial intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers.[6][7] The synthesis of this intermediate often involves the chlorination of the corresponding 4-hydroxyquinoline derivative, highlighting the importance of the 4-chloro functionality as a key handle for subsequent synthetic transformations.[8]
| Compound | Primary Target(s) | Therapeutic Area |
| Gefitinib (analog) | EGFR | Non-small cell lung cancer |
| Lenvatinib (analog) | VEGFR, FGFR, PDGFRα, RET, KIT | Thyroid, liver, renal cancer |
| Cabozantinib (analog) | MET, VEGFR2 | Thyroid, liver, renal cancer |
Table 3: Kinase inhibitors derived from chloro-methoxy substituted quin(az)oline scaffolds.
Conclusion and Future Perspectives
This compound stands as a testament to the power of heterocyclic scaffolds in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the C4 position, provides a reliable and versatile platform for the construction of complex molecular architectures. The straightforward protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions, amenable to both conventional and microwave-assisted techniques, make it an invaluable tool for academic and industrial researchers alike.
As our understanding of disease biology deepens, the demand for novel, highly specific therapeutic agents will continue to grow. The ability to rapidly generate diverse libraries of compounds from a common, readily accessible intermediate like this compound will be paramount in accelerating the drug discovery process. Future work in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of new biological targets for the ever-expanding family of quinazoline-based compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
experimental protocols using 4-Chloro-7-methoxyquinazoline
An In-Depth Guide to the Strategic Use of 4-Chloro-7-methoxyquinazoline in Kinase Inhibitor Synthesis
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound. Moving beyond a simple recitation of steps, this guide delves into the strategic and mechanistic reasoning behind its use, providing detailed, field-proven protocols for the synthesis and evaluation of potent kinase inhibitors.
The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its bicyclic aromatic structure serves as an excellent bioisostere for the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows quinazoline derivatives to competitively bind to the ATP-binding pocket of various protein kinases, thereby inhibiting their catalytic function and disrupting downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[1][2]
This compound stands out as a pivotal starting material. The key to its utility lies in the chlorine atom at the C4 position. This position is electronically activated by the electron-withdrawing effect of the adjacent ring nitrogen, making the chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][3][4] This reactivity allows for the facile introduction of a wide array of side chains, most commonly substituted anilines, to generate libraries of potent and selective kinase inhibitors. The 7-methoxy group often plays a crucial role in orienting the molecule within the kinase active site and enhancing binding affinity.
Core Applications: Targeting Oncogenic Kinases
Derivatives synthesized from this compound are instrumental in targeting key kinases dysregulated in various cancers.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in non-small cell lung cancer (NSCLC).[5][6] First-generation inhibitors like gefitinib, which are based on the 4-anilinoquinazoline scaffold, have shown significant efficacy in patients with activating mutations.[5][6] The primary synthetic challenge involves coupling the quinazoline core with a specific aniline. However, acquired resistance, often through the T790M "gatekeeper" mutation, has driven the development of next-generation inhibitors designed from modified quinazoline scaffolds to overcome this challenge.[7]
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFR, particularly VEGFR-2, is the primary mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[8][9] By inhibiting VEGFR-2, quinazoline-based drugs can effectively cut off a tumor's blood supply. This compound serves as a key intermediate in the synthesis of multi-kinase inhibitors that target VEGFR among other kinases.[8][10]
Dual and Multi-Targeted Inhibition
To combat the complex and adaptive nature of cancer signaling, a modern strategy involves designing single molecules that can inhibit multiple key kinases simultaneously. For instance, dual EGFR/c-Met inhibitors are being developed to tackle resistance mechanisms in NSCLC where c-Met activation bypasses EGFR blockade.[11] The versatile reactivity of this compound makes it an ideal platform for building these complex, multi-targeting agents.
Below is a conceptual diagram illustrating how a quinazoline-based inhibitor blocks the kinase signaling cascade.
Caption: Competitive inhibition of a receptor tyrosine kinase by a quinazoline-based inhibitor.
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, characterization, and evaluation of novel kinase inhibitors derived from this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the cornerstone reaction for functionalizing the quinazoline scaffold. The rationale is to displace the C4-chloro group with a nucleophilic amine (typically a substituted aniline) to form the pharmacologically critical 4-aminoquinazoline linkage.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline derivative (1.0-1.2 eq)
-
Solvent: 2-Propanol (Isopropanol) or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
-
TLC plates, chambers, and appropriate eluent system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted aniline (1.2 eq) in isopropanol.[12]
-
Heating: Heat the mixture to reflux (approximately 82°C for isopropanol) with constant stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system is ethyl acetate/hexane. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 5-18 hours.[5][12]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Often, the hydrochloride salt of the product will precipitate out of solution. If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold isopropanol to remove impurities.[12]
-
Work-up (if no precipitate forms): If no solid precipitates, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can then be further processed.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-methoxyquinazoline derivative.[12]
Protocol 2: Microwave-Assisted Synthesis
For accelerated synthesis and often improved yields, microwave irradiation is a superior alternative to conventional heating.
Materials:
-
Reactants as in Protocol 1
-
Microwave reaction vial with a snap cap
-
Microwave reactor
Procedure:
-
Setup: Combine this compound (1.0 eq) and the desired amine (1.5 eq) in a microwave vial. The reaction can often be run with a minimal amount of a high-boiling solvent like DMF or even solvent-free.[12]
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).[12]
-
Isolation: After the reaction, allow the vial to cool to room temperature. The product can be isolated by adding water to precipitate the solid or by extracting with an organic solvent like ethyl acetate.[12]
-
Purification: Purify the crude product as described in Protocol 1.
Protocol 3: Product Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound before biological testing.
-
Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of column fractions.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise chemical structure of the final compound, confirming the successful substitution at the C4 position.[13][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. ESI-MS is commonly used.[6][13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be ≥95% for use in biological assays.[5]
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol determines the potency of the synthesized compound against the target kinase, yielding an IC₅₀ value.
Principle: The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[1] This is a standard measure of a drug's potency. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying inhibitor concentrations.
Generalized Procedure:
-
Preparation: Prepare a reaction plate with wells containing the purified recombinant kinase (e.g., EGFR, VEGFR-2), a suitable buffer, a known substrate (e.g., a poly-Glu-Tyr peptide), and cofactors like MgCl₂ and ATP.
-
Inhibitor Addition: Add the synthesized compound to the wells in a series of dilutions (e.g., from 1 nM to 100 µM). Include a positive control (a known inhibitor like Sorafenib or Gefitinib) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.
-
Detection: Quantify the amount of substrate phosphorylation. Common methods include:
-
Radiometric assays: Using ³²P-labeled ATP and measuring incorporated radioactivity.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).
-
Fluorescence/ELISA-based assays: Using a phosphorylation-specific antibody to detect the product.
-
-
Data Analysis: Plot the percentage of kinase activity inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[1]
Protocol 5: Cell-Based Antiproliferative Assay
This assay assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase pathway.
Generalized Procedure (MTT Assay):
-
Cell Seeding: Seed human cancer cells (e.g., H1975 for mutant EGFR, HUVEC for VEGFR signaling) into a 96-well plate at a predetermined density and allow them to adhere overnight.[5][15]
-
Compound Treatment: Treat the cells with the synthesized compound across a range of concentrations for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot this against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[10]
Data Presentation: Comparative Analysis
Quantitative data from kinase and cellular assays are crucial for structure-activity relationship (SAR) studies. Summarizing this data in a clear, tabular format is essential for comparing the potency and selectivity of newly synthesized compounds against established benchmarks.
| Compound | Primary Target(s) | Scaffold Base | IC₅₀ vs. Target Kinase | Cell Line GI₅₀ (Example) | Reference |
| Gefitinib | EGFR | Quinazoline | 2-80 nM (EGFR WT) | ~10-20 µM (BGC-823) | [6][16] |
| Erlotinib | EGFR | Quinazoline | 2 nM (EGFR WT) | Varies by cell line | [6] |
| Compound 14b | VEGFR-2 | 6,7-dimethoxyquinazoline | 16 nM | 2.9 µM (Hep-G2) | [17] |
| Compound 9b | VEGFR-2 / EGFR | 6,7-dimethoxyquinazoline | 26 nM (VEGFR-2) | 1.1 µM (MCF-7) | [10] |
| TS-41 | EGFR / c-Met | 7-methoxyquinazoline | 68.1 nM (EGFRL858R), 0.26 nM (c-Met) | 2.76 µM (PC-9) | [11] |
Note: IC₅₀ and GI₅₀ values are highly dependent on assay conditions and cell lines used. This table is for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 15. scienceopen.com [scienceopen.com]
- 16. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of the 4-Chloro-7-methoxyquinazoline Scaffold in Cancer Drug Discovery
Introduction: The Privileged Scaffold in Oncology
In the landscape of modern oncology and drug development, the quinazoline core structure stands out as a "privileged scaffold." This distinction arises from its remarkable versatility and proven efficacy in forming the basis of potent and selective therapeutic agents.[1][2] The rigid, bicyclic aromatic system of quinazoline provides an ideal framework for orienting chemical substituents in three-dimensional space, enabling high-affinity interactions with biological targets.[2]
This is most evident in the field of kinase inhibition, where the quinazoline moiety has been instrumental in the development of several landmark FDA-approved cancer drugs, including Gefitinib, Erlotinib, and Afatinib.[3][4] These agents primarily target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various malignancies.[5]
This guide focuses on 4-Chloro-7-methoxyquinazoline , a key chemical intermediate. While not a potent therapeutic agent in its own right, its true value lies in its role as a foundational building block. The chlorine atom at the 4-position serves as a highly reactive "handle," allowing for nucleophilic substitution reactions.[2] This reactivity is the cornerstone of combinatorial chemistry efforts to synthesize vast libraries of 4-anilinoquinazoline derivatives, which are then screened for potent anti-cancer activity. This document provides an in-depth exploration of the mechanism of action for quinazoline-based inhibitors, key synthetic strategies, and detailed protocols for their evaluation in a cancer research setting.
Section 1: Mechanism of Action - Targeting Oncogenic Kinase Signaling
The primary mechanism by which quinazoline-based molecules exert their anti-cancer effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of tyrosine kinases.[4] The quinazoline ring system effectively mimics the adenine portion of ATP, allowing it to occupy the ATP-binding pocket and block the phosphorylation of downstream substrates.[4]
The Epidermal Growth Factor Receptor (EGFR) Pathway
EGFR is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to sustained and uncontrolled proliferative signaling.[1][3] Quinazoline-based inhibitors directly counter this by blocking the receptor's kinase activity.
Inhibition of the EGFR pathway results in:
-
Arrest of Cell Proliferation: By blocking downstream cascades like the RAS-RAF-MEK-ERK pathway, the inhibitor halts the signals that drive the cell cycle.
-
Induction of Apoptosis: Inhibition of the PI3K-AKT survival pathway makes cancer cells more susceptible to programmed cell death.
-
Disruption of Angiogenesis and Metastasis: EGFR signaling contributes to the formation of new blood vessels and the invasion of cancer cells into surrounding tissues.
Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.
Other Kinase Targets
The versatility of the quinazoline scaffold allows for the design of derivatives that target other critical oncogenic kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition disrupts angiogenesis, the process tumors use to create new blood vessels to fuel their growth.[6]
-
c-Met (Mesenchymal-Epithelial Transition Factor): Overactivation of c-Met is implicated in tumor invasion, metastasis, and resistance to EGFR inhibitors.[6][7] Dual EGFR/c-Met inhibitors are a key area of research.[7]
Section 2: Synthetic Strategy & Drug Discovery Workflow
The journey from the this compound intermediate to a potential drug candidate follows a structured workflow. The critical step is the nucleophilic aromatic substitution at the C4 position, which is highly activated for displacement by amine nucleophiles. This reaction is the foundation for creating a diverse library of compounds for biological screening.[2][8]
Caption: A typical drug discovery workflow starting from the quinazoline intermediate.
Section 3: Key Experimental Protocols for Evaluating Quinazoline Derivatives
The following protocols provide step-by-step methodologies for the essential assays required to characterize the anti-cancer properties of novel quinazoline derivatives.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Rationale: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A potent inhibitor will block the kinase from using ATP, resulting in low ADP production and a low luminescent signal. This is a primary screen to determine the direct inhibitory effect of a compound on its target kinase (e.g., EGFR) and to calculate its IC₅₀ value.[9]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., poly(Glu,Tyr))
-
Test compound (quinazoline derivative) dissolved in 100% DMSO
-
Kinase assay buffer
-
White, opaque 384-well assay plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the assay well is ≤ 1% to avoid solvent interference.[9]
-
Kinase Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of diluted test compound.
-
2 µL of a mixture containing the target kinase and its specific substrate.
-
2 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data against controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition). Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3.2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][10]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Humidified 5% CO₂ incubator at 37°C
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration, typically <0.5%).[10]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) in the CO₂ incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[9]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[2]
Protocol 3.3: Western Blot for Target Phosphorylation
Rationale: To confirm that a compound's cytotoxic effect is due to the inhibition of its intended target, Western blotting can be used to measure the phosphorylation status of that target. A successful inhibitor of EGFR, for example, will decrease the levels of phosphorylated EGFR (p-EGFR) without affecting the total amount of EGFR protein.[7]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound at various concentrations for a specified time. Wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading and to assess target-specific effects.
-
Analysis: Quantify the band intensities to determine the relative decrease in target phosphorylation upon compound treatment.[7]
Section 4: Data Interpretation & Comparative Analysis
The primary output from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a given biological process by 50%. A lower IC₅₀ value indicates higher potency. The table below summarizes the reported activity of representative quinazoline derivatives, illustrating the potency that can be achieved from this scaffold.
| Compound Class/Name | Target(s) | Cell Line | IC₅₀ Value | Reference |
| Gefitinib | EGFR | A549 (NSCLC) | 15.59 µM | [1] |
| Erlotinib | EGFR | T98G (Glioblastoma) | 21.3 µM | [11] |
| Quinazoline Derivative (6d) | Proliferation | NCI-H460 (NSCLC) | 0.789 µM | [3] |
| Quinazoline Derivative (TS-41) | EGFRL858R / c-Met | H1975 (NSCLC) | 1.48 µM | [7] |
| Quinazoline Derivative (19b) | EGFR Kinase | N/A (Biochemical) | 56 nM | [12] |
| Quinoline Derivative (9a) | Proliferation | HCT-116 (Colon) | 3.16 µM | [13] |
| Quinazoline Derivative (8a) | Proliferation | MCF-7 (Breast) | 15.85 µM | [14] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Conclusion
This compound is a strategically vital scaffold in modern medicinal chemistry, particularly in the pursuit of novel cancer therapeutics. Its value is not derived from its own biological activity, but from its role as an adaptable and reactive intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this and related quinazoline structures. By applying these methodologies, scientists can synthesize, screen, and characterize new derivatives, paving the way for the development of the next generation of potent and selective kinase inhibitors for targeted cancer therapy.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 4-Chloroquinazolines in the Synthesis of Anticancer Agents
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent anticancer agents. A critical synthetic step in the development of many of these drugs is the N-arylation of a 4-chloroquinazoline precursor. This guide provides a comprehensive overview of the strategic importance of this reaction and detailed, field-proven protocols for its execution. We will explore various methodologies, from classical thermal methods to modern microwave-assisted and palladium-catalyzed cross-coupling reactions. Emphasis is placed on the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them for the synthesis of novel 4-anilinoquinazoline derivatives with therapeutic potential.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in oncology drug discovery.[1][2] Their versatile structure allows for modification at several positions, leading to compounds with a wide range of biological activities.[3][4] A particularly successful subclass is the 4-anilinoquinazolines, which have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs).[1][2]
RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cellular processes like proliferation, survival, and angiogenesis.[5][6] Their overexpression or mutation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] Marketed anticancer drugs like gefitinib (Iressa®) and erlotinib (Tarceva®) are 4-anilinoquinazoline derivatives that function as potent EGFR inhibitors, demonstrating the clinical significance of this chemical class.[5][8][9]
The synthesis of these vital compounds hinges on the efficient formation of the C4-N bond, typically achieved through the N-arylation of a 4-chloroquinazoline intermediate with a substituted aniline. This guide will provide detailed protocols and the underlying chemical principles for this key transformation.
Strategic Approaches to N-arylation of 4-Chloroquinazolines
The reaction between a 4-chloroquinazoline and an aniline derivative is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the amine. The efficiency of this reaction can be influenced by several factors, including the electronic properties of the aniline, solvent, temperature, and the use of catalysts.
Classical Thermal Synthesis
The traditional method for synthesizing 4-anilinoquinazolines involves heating a mixture of the 4-chloroquinazoline and the desired aniline in a suitable solvent, such as isopropanol or ethanol.[10] While straightforward, this method often requires long reaction times (e.g., 12 hours) and may result in lower yields, particularly with electron-poor anilines.[1][2][10]
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[11][12] In the context of N-arylation of 4-chloroquinazolines, microwave-assisted synthesis offers significant advantages over classical heating, including dramatically reduced reaction times (from hours to minutes) and often improved yields.[1][2][10][13] The rapid and uniform heating provided by microwaves can overcome the activation energy barrier more efficiently, even for less reactive anilines.[1][2]
Palladium-Catalyzed N-arylation: The Buchwald-Hartwig Amination
For challenging substrates, particularly sterically hindered or electron-deficient anilines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a highly effective and versatile methodology.[14][15] This reaction involves the use of a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide (in this case, 4-chloroquinazoline) with an amine.[14] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[16][17]
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the N-arylation of 4-chloroquinazolines using the methodologies discussed above.
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines
This protocol is adapted from established microwave-assisted procedures and is suitable for a broad range of anilines.[1][10][13]
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
Substituted aniline (1.0-1.2 equiv)
-
2-Propanol or a THF/H₂O (1:1) mixture
-
Microwave synthesis vial
-
Silica gel for column chromatography
Procedure:
-
In a microwave synthesis vial, combine 4-chloroquinazoline (e.g., 1 mmol, 164.6 mg) and the desired aniline (e.g., 1.05 mmol).
-
Add the solvent (e.g., 2-propanol, 10 mL or THF/H₂O, 6 mL).[10][18]
-
Stir the mixture for a few minutes to ensure homogeneity.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set power (e.g., 60W) or temperature for a specified time (typically 10-30 minutes).[10][18] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water, filter the solid, and dry it.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether-ethyl acetate).[10]
Causality and Trustworthiness: The use of microwave irradiation dramatically accelerates the reaction by efficiently overcoming the activation energy for the nucleophilic aromatic substitution.[1][2] Monitoring by TLC is a critical step to prevent byproduct formation from over-exposure to microwave energy. The aqueous workup and subsequent chromatographic purification ensure the isolation of a high-purity product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-chloroquinazolines, which is particularly useful for less reactive or sterically demanding anilines.[14][17]
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 0.05 equiv)
-
Phosphine ligand (e.g., BINAP, X-Phos) (e.g., 0.08 equiv)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) (e.g., 2.0 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 4-chloroquinazoline (1.0 equiv), aryl amine (1.2 equiv), base (2.0 equiv), palladium catalyst (0.05 equiv), and phosphine ligand (0.08 equiv).
-
Add anhydrous toluene (or dioxane) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality and Trustworthiness: The palladium catalyst, in conjunction with a suitable phosphine ligand, forms a catalytically active Pd(0) species that undergoes oxidative addition with the 4-chloroquinazoline.[14][15] The subsequent steps of amine coordination, deprotonation by the base, and reductive elimination form the desired C-N bond and regenerate the catalyst.[14] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Data Presentation and Visualization
Comparative Data of Synthetic Methodologies
| Methodology | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Classical Heating | 4-chloroquinazoline, aniline | Reflux in 2-propanol, 80 °C | 12 h | 37.3 | [10] |
| Microwave-Assisted | 4-chloroquinazoline, aryl heterocyclic amine | 60W in 2-propanol | 20 min | 70-90 | [10][13] |
| Microwave-Assisted | 4-chloro-6-halo-2-phenylquinazoline, N-methylaniline | THF/H₂O (1:1) | 10-30 min | 63-96 | [1][2] |
| Buchwald-Hartwig | Aryl bromide, aniline, Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 110 °C | 8 h | Good to Excellent | [17] |
Anticancer Activity of Representative 4-Anilinoquinazolines
| Compound | Target | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | Various | ~10-100 | [5][8] |
| Erlotinib | EGFR | Various | ~20-200 | [5][8] |
| Compound 19h | EGFR | A549, HT-29 | 0.47 (enzyme), <1000 (cell) | [19] |
| Compound 4a | EGFR | MKN45 | 2500 | [20] |
Mechanistic Insights and Workflow Diagrams
General Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to biological evaluation.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
The N-arylation of 4-chloroquinazolines is a cornerstone reaction in the synthesis of a multitude of anticancer agents. The evolution from high-temperature classical methods to rapid microwave-assisted protocols and highly versatile palladium-catalyzed couplings has significantly broadened the synthetic chemist's toolkit. By understanding the principles behind each method and following robust, validated protocols, researchers can efficiently synthesize both known and novel 4-anilinoquinazoline derivatives. This, in turn, will continue to fuel the discovery and development of next-generation targeted cancer therapies.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Synthesis of 4-Anilinoquinolines from 4-Chloroquinazolines
Introduction: The 4-Anilinoquinoline Scaffold - A Cornerstone of Modern Kinase Inhibitors
The 4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful anti-cancer drugs.[1][2] These compounds, including gefitinib (Iressa), erlotinib (Tarceva), and lapatinib (Tykerb), are potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3] By blocking the ATP-binding site of these kinases, 4-anilinoquinolines disrupt the signaling pathways that drive tumor growth, proliferation, and angiogenesis.
This technical guide provides a comprehensive overview of the synthesis of 4-anilinoquinolines via the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazolines with substituted anilines. We will delve into the mechanistic underpinnings of this transformation, present a detailed and robust experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical synthetic transformation in their work.
Theoretical Framework: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction
The cornerstone of 4-anilinoquinoline synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the aniline nitrogen acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride leaving group.
Reaction Mechanism
The reaction typically proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the aniline's nitrogen atom attacks the C4 carbon of the 4-chloroquinazoline. This is generally the rate-determining step of the reaction.[4] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, yielding the final 4-anilinoquinazoline product and hydrochloric acid (HCl) as a byproduct.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for 4-Chloro-7-methoxyquinazoline
An Application Guide to the Comprehensive Analytical Characterization of 4-Chloro-7-methoxyquinazoline
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow. We will cover a suite of essential techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA), grounding each protocol in authoritative standards and field-proven expertise.
This compound serves as a critical building block in the synthesis of numerous biologically active molecules, most notably as a precursor to potent tyrosine kinase inhibitors used in oncology.[1] The purity, identity, and stability of this intermediate directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a multi-faceted analytical characterization is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.
This guide establishes a self-validating system of analysis, where orthogonal techniques are integrated to provide a complete and unambiguous profile of the molecule. Each method is chosen for its ability to answer specific questions about the compound's structure, purity, and physicochemical properties.
Physicochemical Properties
A foundational step in any characterization is the documentation of the compound's basic physicochemical properties.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 68500-37-8 | [3] |
| Molecular Formula | C₁₀H₈ClNO | [3] |
| Molecular Weight | 193.63 g/mol | [3] |
| Monoisotopic Mass | 193.02944 Da | [3] |
| SMILES | COC1=CC2=C(C=C1)C(=NC=N2)Cl | [2] |
| InChIKey | UKTYNFPTZDSBLR-UHFFFAOYSA-N | [3] |
Chromatographic Analysis: Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Its primary function is to separate the main compound from any process-related impurities, starting materials, or degradation products. A well-developed reversed-phase HPLC method provides quantitative data on purity and is essential for batch release and stability studies.
Causality of Method Selection
The choice of a reversed-phase C18 column is based on its wide applicability and excellent resolving power for aromatic heterocyclic compounds like quinazolines.[4] A gradient elution is often preferred over isocratic elution for research and development as it can effectively separate impurities with a broad range of polarities, which might be present in early-stage synthetic batches.[4] UV detection is selected due to the strong chromophore of the quinazoline ring system.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from established methods for closely related quinoline and quinazoline derivatives.[4][5]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: Methanol.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a suitable solvent like methanol or a methanol/DMF mixture to a final concentration of 0.2-0.5 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or 220 nm for lower-level impurities)[5] |
| Run Time | 20 minutes |
| Gradient Elution | 0-2 min (10% B), 2-15 min (10% to 90% B), 15-17 min (90% B), 17-18 min (90% to 10% B), 18-20 min (10% B) |
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Ensure the system suitability criteria (e.g., tailing factor < 1.5, resolution > 2.0 between the main peak and closest impurity) are met.[4]
-
Visualization: HPLC Purity Workflow
Caption: Workflow for HPLC Purity Analysis.
Spectroscopic and Spectrometric Structural Confirmation
While HPLC confirms purity, a combination of spectroscopic techniques is required to unequivocally confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For quinazoline derivatives, 2D NMR techniques like HSQC and HMBC can be invaluable for assigning specific proton and carbon signals, especially for complex substitution patterns.[6][7]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Expected Chemical Shifts (in CDCl₃, estimated based on similar structures[8][9]):
-
¹H NMR: δ ~8.7-8.0 ppm (aromatic protons on the quinazoline ring), ~7.5-7.2 ppm (aromatic protons), ~4.0 ppm (singlet, 3H, -OCH₃).
-
¹³C NMR: δ ~167-150 ppm (quaternary carbons of the heterocyclic ring), ~140-105 ppm (aromatic carbons), ~56 ppm (-OCH₃).
-
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry validates the molecular weight of the compound, providing a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly trustworthy as it can determine the elemental composition to within a few parts per million, leaving little room for ambiguity.[6][8]
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Analysis: Infuse the sample directly or via an LC inlet. Acquire the spectrum in positive ion mode.
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺.
-
For this compound (C₁₀H₈ClNO), the expected monoisotopic mass is 193.0294. The ESI-MS spectrum should show a prominent peak at m/z ≈ 194.037.
-
Observe the characteristic isotopic pattern for a chlorine-containing compound (an [M+2] peak approximately one-third the intensity of the M peak).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FT-IR can confirm the presence of the aromatic rings, C-O ether linkage, and C-Cl bond.[10]
Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3100-3000: Aromatic C-H stretching.
-
~1620-1500: C=C and C=N stretching of the quinazoline ring.[8]
-
~1250-1200: Aryl-O-CH₃ asymmetric C-O stretching.
-
~1050-1000: Aryl-O-CH₃ symmetric C-O stretching.
-
~850-750: C-Cl stretching.
-
Thermal and Structural Integrity
These methods probe the solid-state properties of the compound, which are critical for formulation and processing.
Thermal Analysis (DSC & TGA)
Trustworthiness: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal properties of a material.[11] DSC is used to determine the melting point and heat of fusion, which are indicators of purity and crystalline form. TGA measures changes in mass as a function of temperature, revealing thermal stability and decomposition profiles.[12]
Protocol: DSC and TGA
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
DSC Conditions:
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Use a heating rate of 10 °C/min from ambient temperature to a point well past the melting transition.
-
An endothermic peak will correspond to the melting of the substance. The onset temperature is typically reported as the melting point.
-
-
TGA Conditions:
-
Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Use a heating rate of 10 °C/min from ambient temperature to ~600 °C.
-
A step-wise loss of mass indicates decomposition. The onset temperature of decomposition is a measure of thermal stability.
-
Visualization: Integrated Characterization Workflow
This diagram illustrates how the different analytical techniques are integrated to build a complete profile of this compound.
Caption: Integrated workflow for comprehensive characterization.
Safety and Handling Precautions
Based on safety data for quinoline and quinazoline derivatives, appropriate handling procedures are mandatory.[13][14]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation/damage. May cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
References
- 1. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
- 2. PubChemLite - 4-chloro-7-methoxy-quinazoline (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 4-Chloro-7-methoxyquinazoline in Targeted Cancer Therapies
Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Targeted Oncology
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful targeted cancer therapies. Its rigid, bicyclic structure provides an ideal framework for designing potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Among the various quinazoline-based intermediates, 4-Chloro-7-methoxyquinazoline stands out as a pivotal building block for a class of tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of specific cancer subtypes.
The primary rationale for targeting tyrosine kinases lies in their central role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival.[1][2] Aberrant activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer.[1][3] By competitively binding to the ATP-binding pocket of the kinase domain, quinazoline-based inhibitors effectively block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[1][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and preclinical evaluation of novel targeted cancer therapies. We will delve into the synthetic chemistry, in vitro biological evaluation, and in vivo efficacy assessment of representative TKIs derived from this key intermediate.
PART 1: Synthesis and Characterization of a Representative TKI from this compound
The 4-chloro substitution on the quinazoline ring is highly susceptible to nucleophilic aromatic substitution, making it an ideal handle for introducing various aniline derivatives to modulate the inhibitor's selectivity and potency. The 7-methoxy group, on the other hand, often plays a crucial role in orienting the molecule within the kinase's active site.
Representative Synthesis: N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine
This protocol outlines the synthesis of a representative TKI, N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine, a core structure related to the EGFR inhibitor Erlotinib.
Protocol 1: Synthesis of N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.14 mmol) and 3-ethynylaniline (0.66 g, 5.65 mmol).
-
Solvent Addition: Add 30 mL of isopropanol to the flask.
-
Reaction Progression: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold isopropanol (2 x 10 mL).
-
Drying: Dry the purified product in a vacuum oven at 50°C for 12 hours to yield N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine as a white to off-white solid.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final product using ¹H NMR and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the synthesized compound.
-
Table 1: Physicochemical Properties of N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine
| Property | Value |
| Molecular Formula | C₁₇H₁₃N₃O |
| Molecular Weight | 275.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200°C |
| Solubility | Soluble in DMSO, sparingly soluble in methanol |
PART 2: In Vitro Biological Evaluation
A critical step in drug discovery is the thorough in vitro characterization of the synthesized compounds to determine their biological activity and mechanism of action.
Signaling Pathway Targeted by Quinazoline-based EGFR Inhibitors
The primary mechanism of action for many quinazoline-based TKIs is the inhibition of the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.[1][5][6] Quinazoline TKIs act as ATP-competitive inhibitors, preventing this autophosphorylation and subsequent pathway activation.[4][7]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the synthesized compound on the target kinase.
-
Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the detection reagent from the kit. f. Calculate the percentage of kinase inhibition for each compound concentration.
-
Data Analysis: Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cells.[8][9]
-
Cell Lines: Use cancer cell lines with known EGFR expression levels, such as A431 (high EGFR expression) and MCF-7 (low EGFR expression) as a control.[10]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol 4: Western Blot Analysis for Pathway Modulation
This technique confirms that the compound inhibits the intended signaling pathway within the cell.[6]
-
Cell Treatment and Lysis: Treat EGFR-overexpressing cells (e.g., A431) with the test compound for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of EGFR and its downstream targets.
PART 3: In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of a drug candidate in a whole-organism setting.[11][12]
Representative In Vivo Experimental Workflow
Caption: A typical workflow for in vivo efficacy studies of a TKI.
Protocol 5: Xenograft Mouse Model of Cancer
This model is widely used to assess the antitumor activity of novel compounds.[13]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A431) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, test compound at different doses). Administer the compound daily via oral gavage or intraperitoneal injection.
-
Efficacy Assessment: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the antitumor efficacy. Calculate the tumor growth inhibition (TGI) percentage.
Table 2: Representative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Compound X | 25 | 800 ± 150 | 46.7 |
| Compound X | 50 | 400 ± 100 | 73.3 |
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of targeted cancer therapies. The protocols and methodologies outlined in this document provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of novel TKIs derived from this important scaffold. By understanding the underlying principles and applying these detailed protocols, researchers can effectively advance their drug discovery programs in the pursuit of more effective and personalized cancer treatments.
References
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lapatinib - Wikipedia [en.wikipedia.org]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-methoxyquinazoline
A Guide for Researchers and Process Development Chemists
Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxyquinazoline. As a key intermediate in the development of targeted therapies, including tyrosine kinase inhibitors, its successful synthesis is critical. This guide, structured in a question-and-answer format, addresses common challenges encountered during its preparation, with a focus on the critical chlorination step of 7-methoxyquinazolin-4(3H)-one.
Section 1: Reaction Optimization & Yield Enhancement
This section focuses on the most common issues related to reaction success: incomplete conversion and low product yield.
Q1: My chlorination reaction is stalling or showing incomplete conversion of the starting 7-methoxyquinazolin-4(3H)-one. What are the primary causes?
A1: Incomplete conversion is a frequent issue, typically stemming from the degradation of the chlorinating agent or suboptimal reaction conditions. The most common method for this synthesis is the chlorination of 7-methoxyquinazolin-4(3H)-one (the hydroxy tautomer) using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]
Here are the primary factors to investigate:
-
Moisture Contamination: Both POCl₃ and SOCl₂ react violently with water. Even trace amounts of moisture in your starting material, solvent, or glassware will consume the reagent, rendering it ineffective for the desired chlorination. This hydrolysis not only reduces the reagent's potency but can also generate acidic byproducts that may promote side reactions.[1]
-
Reagent Quality: Chlorinating agents can degrade over time, especially if not stored properly. Always use a fresh bottle or a properly stored reagent. It is best practice to distill POCl₃ before use if its quality is uncertain.[1]
-
Insufficient Temperature or Time: The conversion of the hydroxyl group to the chloride is not instantaneous and requires sufficient thermal energy. Reactions are typically run at elevated temperatures (e.g., 90-120°C) for several hours.[1][3] If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary. Always monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
Inadequate Stoichiometry: While the reaction is often run with the chlorinating agent serving as the solvent, if a co-solvent is used, ensure that a sufficient molar excess of the chlorinating agent is present.[3] A common molar ratio of substrate to chlorinating agent is between 1:1 and 1:3 when a solvent is used.[3]
Q2: My reaction yield is consistently low, even with complete conversion. How can I improve it?
A2: Low yields can be traced back to two main areas: side reactions during the synthesis and physical loss of product during the work-up and purification stages.
Troubleshooting Low Yields:
-
Minimize Side Reactions:
-
Temperature Control: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or the product, often resulting in the formation of dark, insoluble tars.[1] Maintain the reaction temperature within the recommended range (see Table 2).
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if impurities are present.[1]
-
-
Optimize the Work-up Procedure:
-
Quenching: The quenching of excess POCl₃ is highly exothermic. A rapid, uncontrolled quench can lead to product decomposition. The standard procedure is to cool the reaction mixture and pour it slowly into a stirred slurry of ice and water or a cooled basic solution like aqueous potassium carbonate.[1][3] This must be done carefully in a well-ventilated fume hood.
-
pH Adjustment: After quenching, the product is often precipitated by neutralizing the acidic solution. Adjusting the pH to ~7-8 with a base like ammonia or sodium bicarbonate is a common practice.[2] Ensure thorough stirring during this process to allow for complete precipitation before filtration.
-
-
Re-evaluate Your Chlorinating Agent:
-
While POCl₃ is common, thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can be a more effective system, sometimes leading to higher yields (over 90%) and cleaner reactions.[2]
-
To provide a clearer path forward, the following workflow can guide your optimization process.
Caption: Troubleshooting workflow for low yield.
Section 2: Purity, Side Products, and Purification
Controlling the purity of the final product is essential. This section addresses the formation of impurities and methods for their removal.
Q3: My final product is a dark brown or black solid. What causes this discoloration and can it be fixed?
A3: The formation of dark-colored impurities, often polymeric tars, is a clear sign of decomposition.[1] The quinazoline ring system, while aromatic, can be susceptible to degradation under the harsh, acidic, and high-temperature conditions of the chlorination reaction.
Primary Causes of Discoloration:
-
Excessive Heat: The most common cause is overheating. If the reaction temperature exceeds the optimal range (typically >120°C) or if heating is applied for too long, thermal decomposition will occur.[1]
-
Non-Anhydrous Conditions: Moisture not only deactivates the chlorinating agent but can also lead to uncontrolled side reactions and charring.
-
Impure Starting Material: Impurities in the 7-methoxyquinazolin-4(3H)-one can act as catalysts for decomposition at high temperatures.
Remediation:
Once these dark impurities are formed, they can be difficult to remove.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove some colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system (e.g., ethanol/ethyl acetate or dichloromethane/hexane) may allow the desired product to crystallize out, leaving the polymeric impurities behind.[3]
-
Column Chromatography: This is the most effective but also most labor-intensive method. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.
The best solution is prevention. Adhere strictly to the optimized reaction temperature and ensure all reagents and equipment are anhydrous.[1]
Q4: How should I properly quench the reaction and purify the crude this compound?
A4: A controlled work-up and effective purification are critical for obtaining a high-purity final product.
Detailed Experimental Protocol: Chlorination and Work-up
This protocol is a representative procedure synthesized from common literature methods.[1][3]
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add 7-methoxyquinazolin-4(3H)-one (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (5-10 volumes, acting as both reagent and solvent).
-
Begin stirring the suspension.
-
-
Chlorination:
-
Heat the reaction mixture to the target temperature (e.g., 100°C) and maintain for the specified time (e.g., 4-12 hours).[1][3]
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as the mobile phase). The disappearance of the starting material spot indicates completion.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
CRITICAL STEP: Slowly and carefully, pour the reaction mixture into the ice slurry. This process is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.
-
Continue stirring for 1-2 hours as the solid product precipitates.[1]
-
Neutralize the slurry to a pH of 7-8 by the slow addition of a base, such as an aqueous solution of potassium carbonate or ammonium hydroxide.[1][4]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The most common purification method is recrystallization. A mixture of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) is often effective.[3]
-
Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
The following diagram illustrates the key decision points in the purification process.
Caption: Decision tree for purification strategy.
Section 3: Reagent Comparison and Conditions
Choosing the right reagents and conditions is fundamental to success.
Q5: Which chlorinating agent is better: POCl₃ or SOCl₂?
A5: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective reagents for this transformation, and the choice often depends on laboratory preference, scale, and specific substrate reactivity. Some studies suggest that using thionyl chloride as both the chlorinating agent and the solvent can result in yields as high as 90-93%.[2]
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Boiling Point | 105.8 °C | 76 °C |
| Common Usage | Often used as both reagent and solvent.[3][4] | Often used with a catalytic amount of DMF.[2] |
| Byproducts | Phosphoric acids (non-volatile) | SO₂ and HCl (volatile gases) |
| Work-up | More challenging due to non-volatile acidic byproducts requiring aqueous quench and neutralization.[1] | Potentially easier work-up as excess reagent and byproducts can be removed under reduced pressure.[2] |
| Reported Yields | Good to excellent, but can be variable.[4] | Can be excellent, sometimes reported higher than POCl₃.[2] |
Table 1: Comparison of Common Chlorinating Agents.
Q6: Can you provide a table of typical, optimized reaction conditions?
A6: The following table summarizes typical conditions derived from various literature sources for the chlorination of a hydroxy-quinazoline or hydroxy-quinoline precursor.
| Parameter | Condition | Rationale & Comments | Source |
| Starting Material | 7-methoxyquinazolin-4(3H)-one | Ensure it is dry and pure. | N/A |
| Chlorinating Agent | POCl₃ or SOCl₂/DMF | POCl₃ is common; SOCl₂ can offer higher yields. | [1][2] |
| Stoichiometry | Reagent used as solvent, or 1.5-3.0 eq. in a co-solvent. | Using the reagent as a solvent simplifies the reaction but requires a more difficult work-up. | [3] |
| Solvent (if used) | Toluene, Dioxane, Acetonitrile | High-boiling, inert solvents are preferred. | [3][5] |
| Temperature | 90 - 110 °C | Balances reaction rate against thermal decomposition. Higher temperatures lead to impurities. | [1][3] |
| Reaction Time | 4 - 12 hours | Must be monitored by TLC to avoid prolonged heating. | [1][3] |
| Work-up | Quench in ice water/base | Critical for safety and product isolation. | [1][4] |
Table 2: Typical Optimized Reaction Conditions for Chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. CN1733738A - Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)quinazoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-7-methoxyquinazoline Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-7-methoxyquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues.
I. Core Synthesis and Mechanism
The primary and most established route for synthesizing this compound is through the chlorination of its precursor, 7-methoxyquinazolin-4(3H)-one. This reaction involves the conversion of a hydroxyl group (in the lactim tautomeric form) or a carbonyl group (in the lactam form) into a chloro group.
The tautomeric equilibrium between the lactam and lactim forms is crucial for this reaction to proceed. The chlorination typically occurs on the lactim tautomer.[1]
General Reaction Scheme:
References
4-Chloro-7-methoxyquinazoline solubility and stability issues
Welcome to the technical support center for 4-Chloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this important synthetic intermediate. As a key building block in the synthesis of several kinase inhibitors, understanding its handling properties is crucial for experimental success. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Part 1: Troubleshooting Guide for Solubility Issues
This compound, like many heterocyclic compounds used in drug discovery, can exhibit limited solubility in aqueous solutions and even in some organic solvents. The following section provides a systematic approach to overcoming these challenges.
Issue 1: The compound fails to dissolve in the desired solvent.
Root Cause Analysis: The solid-state energy of the crystal lattice may be too high to be overcome by the solvation energy provided by the solvent. This is a common issue for planar aromatic systems which can stack efficiently, leading to high lattice energy.
Troubleshooting Protocol:
-
Solvent Selection: Begin with a small quantity of the compound and test its solubility in a range of solvents. Based on data from related quinazolinone derivatives, a good starting point for solvent screening is presented in Table 1.[1]
-
Mechanical Agitation: Vigorous vortexing or stirring can facilitate the dissolution process by increasing the interaction between the solvent and the solute.
-
Sonication: If the compound remains insoluble, utilize a bath sonicator for 10-15 minutes. The high-frequency sound waves can help to break up solid aggregates and enhance solubility.[2]
-
Gentle Warming: For thermally stable compounds, warming the solution to 37-50°C can significantly improve solubility by increasing the kinetic energy of the solvent molecules.[2] Always ensure the compound is stable at the applied temperature by running a small-scale test and analyzing for degradation.
Table 1: Qualitative Solubility of Structurally Related Quinazoline Derivatives
| Solvent | Solubility Profile | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Soluble | Preparation of high-concentration stock solutions.[1] |
| N,N-Dimethylformamide (DMF) | Soluble | Alternative to DMSO for stock solutions; may offer higher solubility for some derivatives.[1] |
| Acetone | Soluble | Intermediate polarity solvent for specific applications.[1] |
| Methanol | Slightly Soluble | May be used for purification (e.g., recrystallization) or as a co-solvent.[1] |
| Ethanol | Slightly Soluble | Similar applications to methanol.[1] |
| Water | Insoluble | Not suitable as a primary solvent.[1] |
Issue 2: The compound dissolves in an organic solvent but precipitates upon dilution into an aqueous buffer.
Root Cause Analysis: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit. The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to crash out of solution.[3]
Troubleshooting Protocol:
-
Optimize Dilution Technique:
-
pH Adjustment: Many kinase inhibitors are weak bases and exhibit higher solubility at a lower pH.[3] If your experimental conditions permit, preparing the aqueous buffer at a slightly acidic pH (e.g., pH 5-6) before adding the compound stock can enhance solubility.
-
Use of Co-solvents and Excipients:
-
Co-solvents: For sensitive applications, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[2]
-
Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic® F-68 (typically at 0.01-0.1%), can help to maintain the compound in solution by forming micelles.[4]
-
Workflow for Preparing an Aqueous Solution from a DMSO Stock
Caption: A decision-making workflow for dissolving this compound.
Part 2: Troubleshooting Guide for Stability Issues
The stability of this compound can be influenced by several factors, including pH, temperature, and light exposure. Ensuring the integrity of the compound is critical for obtaining reliable experimental results.
Issue 1: Inconsistent experimental results or loss of compound activity over time.
Root Cause Analysis: The compound may be degrading under the experimental or storage conditions. The chloro-substituent at the 4-position of the quinazoline ring is an electron-withdrawing group, making this position susceptible to nucleophilic attack and potential hydrolysis, particularly under non-neutral pH conditions.
Troubleshooting Protocol:
-
pH and Temperature Control:
-
Studies on related quinazoline derivatives have shown significant degradation in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions, especially at elevated temperatures (e.g., 80°C).[5] It is therefore crucial to maintain a neutral pH for your solutions whenever possible.
-
If your experiment requires acidic or basic conditions, conduct a preliminary stability study to determine the degradation rate of this compound under those specific conditions.
-
-
Photostability:
-
Storage of Stock Solutions:
-
For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
While some quinazoline derivatives have shown stability in DMSO for several hundred hours at room temperature, others are known to be unstable.[6][7] Therefore, it is best practice to prepare fresh dilutions from a frozen stock for each experiment.
-
Protocol for a Basic Stability Assessment using HPLC
This protocol outlines a forced degradation study to identify potential stability issues, in line with ICH guidelines.[8]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 105°C for 24 hours.
-
Photolytic: Expose the solution to a calibrated light source as per ICH Q1B guidelines.[9]
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water). Compare the chromatograms to a control sample to identify degradation products (new peaks) and quantify the loss of the parent compound.
Workflow for Investigating Compound Stability
Caption: A systematic approach to troubleshooting stability issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on the solubility profile of similar quinazoline derivatives, anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] N,N-Dimethylformamide (DMF) can also be a suitable alternative.[1]
Q2: What is the maximum recommended concentration for a DMSO stock solution?
A2: While the absolute solubility limit should be determined empirically, starting with a 10-20 mM stock solution is a common practice for kinase inhibitors and their intermediates.[4] Preparing an overly concentrated stock solution can lead to precipitation issues upon storage, especially at low temperatures.
Q3: How should I store my this compound powder?
A3: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term storage, keeping it at -20°C under an inert atmosphere like nitrogen or argon is advisable to prevent degradation from moisture and atmospheric components.
Q4: My DMSO stock solution has frozen. Is it still usable?
A4: Yes, it is common for DMSO to freeze at temperatures below 18.5°C. You can thaw the solution at room temperature or in a 37°C water bath.[2] It is crucial to ensure that the compound has fully redissolved by vortexing or sonicating the solution after thawing, as some compounds may not readily go back into solution.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively published, the 4-chloro substituent on the quinazoline ring is a known reactive site. Under acidic or basic conditions, this can lead to hydrolysis, replacing the chlorine with a hydroxyl group.[5][10] The methoxy group could also potentially be cleaved under harsh acidic conditions. Photodegradation may lead to the formation of a cluster of related byproducts.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-7-methoxyquinazoline
Welcome to the technical support center for the purification of 4-Chloro-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource to help you achieve high-purity this compound in your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary synthetic route to this compound typically involves the chlorination of 4-hydroxy-7-methoxyquinazoline using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The main purification challenges arise from:
-
Incomplete reaction: Leaving residual 4-hydroxy-7-methoxyquinazoline in the crude product.
-
Side reactions: Formation of colored impurities and other byproducts.
-
Hydrolysis: The 4-chloro group is susceptible to hydrolysis back to the hydroxy group during workup and purification.
-
Similar polarities: The product and certain impurities can have close polarities, making separation by chromatography challenging.
This guide provides a framework for understanding and overcoming these challenges through robust purification protocols and a detailed troubleshooting section.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue instead of a solid. What went wrong?
A1: The formation of a dark, oily product often indicates the presence of significant impurities or decomposition. Potential causes include:
-
Excessive reaction temperature: Overheating during the chlorination reaction can lead to the formation of polymeric or tar-like substances.
-
Presence of moisture: Chlorinating agents like POCl₃ react vigorously with water, which can lead to side reactions and decomposition. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Impure starting material: Impurities in the initial 4-hydroxy-7-methoxyquinazoline can lead to the formation of colored byproducts.
Troubleshooting Steps:
-
Review your reaction conditions: Ensure the temperature did not exceed the recommended range (typically 90-120°C for chlorination with POCl₃)[1].
-
Ensure anhydrous conditions: Use freshly distilled chlorinating agents and dry solvents.
-
Analyze the starting material: Check the purity of your 4-hydroxy-7-methoxyquinazoline before starting the reaction.
Q2: After quenching the reaction, I have a low yield of precipitated product. How can I improve this?
A2: A low yield can be due to several factors:
-
Incomplete reaction: The chlorination may not have gone to completion.
-
Product solubility: The product might be partially soluble in the quenching solution.
-
Hydrolysis: The 4-chloro group may have hydrolyzed back to the 4-hydroxy group during the workup.
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Optimize quenching: Quench the reaction mixture by slowly adding it to ice-water or a cold, dilute basic solution (like sodium bicarbonate) to neutralize excess acid and precipitate the product.
-
Control pH during workup: Maintain a neutral or slightly basic pH during extraction to minimize hydrolysis.
Q3: I'm having difficulty separating the product from the starting material (4-hydroxy-7-methoxyquinazoline) by column chromatography. What can I do?
A3: The similar polarity of the product and the starting material can make chromatographic separation challenging.
Troubleshooting Steps:
-
Optimize your solvent system: A common issue is an eluent that is too polar, causing both compounds to move too quickly. Start with a less polar solvent system (e.g., a higher ratio of petroleum ether or hexanes to ethyl acetate) and gradually increase the polarity.
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution.
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina.
Q4: My purified product shows an extra peak in the HPLC analysis. What could it be?
A4: An extra peak could be a number of things, but common culprits include:
-
Residual starting material: 4-hydroxy-7-methoxyquinazoline.
-
Hydrolyzed product: If the sample was exposed to moisture or acidic/basic conditions.
-
Solvent impurities: From the purification process.
Troubleshooting Steps:
-
Co-inject with starting material: Spike your sample with a small amount of the 4-hydroxy-7-methoxyquinazoline starting material. If the peak increases in size, you have confirmed its identity.
-
Check for hydrolysis: Re-run the HPLC on a freshly prepared sample, ensuring anhydrous conditions.
-
Run a blank: Inject the final purification solvent to check for solvent-related peaks.
Purification Protocols
The following protocols are based on established methods for structurally similar compounds and should serve as a strong starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude product.
Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities, especially if the crude product is already relatively clean.
Rationale: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.
Recommended Solvent System (based on analogous compounds):
-
A mixture of ethanol and ethyl acetate is a good starting point[2]. The optimal ratio will need to be determined experimentally.
Step-by-Step Methodology:
-
Solvent Screening: In a small test tube, dissolve a small amount of your crude product in a minimal amount of hot ethyl acetate. If it is fully soluble, add hot ethanol dropwise until the solution becomes slightly cloudy. This indicates the anti-solvent is starting to precipitate the compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the determined primary solvent (e.g., ethyl acetate). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Add the anti-solvent (e.g., ethanol) dropwise to the hot filtrate until a slight turbidity persists. Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is ideal for separating the product from impurities with different polarities, particularly unreacted starting material.
Rationale: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved through the column by a mobile phase (eluent).
Recommended Stationary and Mobile Phases (based on analogous compounds):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of petroleum ether (or hexanes) and ethyl acetate is a good starting point[3]. An alternative system is acetone-chloroform[4].
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). For better separation, it is recommended to "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column[3].
-
Elution: Begin eluting the column with the determined solvent system. If using a gradient, start with a low polarity and gradually increase it.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes or vials).
-
Fraction Analysis: Monitor the composition of the fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining purity and identifying impurities.
| Parameter | Method 1: Reversed-Phase C18 |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Sample Preparation | Dissolve sample in mobile phase (e.g., 0.5 mg/mL) |
This is a general method based on the analysis of similar compounds and should be optimized for this compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the structure of the purified product and identifying any residual proton-containing impurities. The provided ¹H NMR spectrum for a related compound can be used as a reference for identifying the key peaks.
Visualizations
Purification Workflow
References
Technical Support Center: Synthesis of 4-Chloro-7-methoxyquinazoline
A comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 4-Chloro-7-methoxyquinazoline. This resource provides in-depth technical answers, step-by-step protocols, and expert insights to improve reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the preparation of numerous pharmacologically active molecules, including several kinase inhibitors used in oncology.[1] The most prevalent synthetic route involves the chlorination of the corresponding 4-hydroxy-7-methoxyquinazoline. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product.
This guide is designed to function as a dedicated technical support resource. It addresses common problems encountered during the synthesis, explains the underlying chemical principles, and offers validated solutions to overcome these challenges.
Core Reaction Pathway
The primary transformation involves the conversion of a hydroxyl group at the 4-position of the quinazoline ring to a chlorine atom. This is typically achieved using a strong chlorinating agent.
General Chlorination Reaction.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation and a recommended protocol.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent problem and can be attributed to several factors.
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. While a slight excess is often used, a large excess may be necessary to drive the reaction to completion, especially if the reagent has degraded over time.
-
Inadequate Temperature or Reaction Time: The chlorination of quinazolinones typically requires elevated temperatures to proceed at a reasonable rate.[2][3][4] Insufficient heating or a shortened reaction time will likely result in incomplete conversion.
-
Presence of Moisture: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive with water.[5] Any moisture in the reaction flask, solvent, or starting material will consume the reagent and reduce its effectiveness.
Troubleshooting Workflow:
Troubleshooting workflow for incomplete reactions.
Recommended Protocol for Improved Conversion:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents: Use freshly distilled or a newly opened bottle of phosphorus oxychloride or thionyl chloride.
-
Reaction Setup: To a dried flask under a nitrogen atmosphere, add 4-hydroxy-7-methoxyquinazoline (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (at least 3.0 eq) or thionyl chloride (at least 3.0 eq) at room temperature.[4]
-
Heating: Heat the reaction mixture to reflux (typically 90-110°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
Q2: The reaction mixture turns dark, and I'm observing multiple spots on my TLC plate, leading to a low yield of the desired product. What is causing these side reactions?
A2: The formation of dark-colored impurities and byproducts is often due to the harsh reaction conditions and the reactivity of the quinazoline ring.
-
Thermal Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of both the starting material and the product.
-
Ring Chlorination: While the 4-position is the most reactive site for chlorination, under forcing conditions, chlorination can occur at other positions on the quinazoline ring, leading to undesired isomers.
-
Reaction with Catalysts (DMF): If N,N-Dimethylformamide (DMF) is used as a catalyst, it can react with the chlorinating agent to form a Vilsmeier reagent.[6][7] While this can facilitate the desired reaction, it can also lead to the formation of other byproducts. It is also important to note that the reaction between DMF and chlorinating agents can produce dimethylcarbamoyl chloride (DMCC), a potential carcinogen.[8]
Strategies to Minimize Side Reactions:
| Strategy | Rationale | Recommended Action |
| Temperature Control | Minimizes thermal decomposition and non-selective reactions. | Maintain the reaction temperature at the lower end of the effective range (e.g., 90-100°C) and avoid prolonged heating after the reaction is complete. |
| Use of a Co-solvent | Can allow for lower reaction temperatures and improved solubility. | Consider using a high-boiling inert solvent such as toluene or acetonitrile in conjunction with the chlorinating agent. |
| Controlled Addition of Reagents | Can help to manage the exothermicity of the reaction and reduce the formation of byproducts. | Add the chlorinating agent dropwise to a suspension of the starting material at a lower temperature before heating to reflux. |
Q3: I'm struggling with the workup and purification of my product. The crude material is an oil or a sticky solid that is difficult to handle.
A3: Workup and purification challenges are common due to the nature of the product and the excess reagent used.
-
Hydrolysis of the Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of water and at non-neutral pH.[5]
-
Residual Chlorinating Agent: Excess POCl₃ or SOCl₂ must be carefully quenched and removed, as they can interfere with subsequent steps and purification.
-
Co-precipitation of Byproducts: Impurities may have similar solubility profiles to the desired product, making separation by simple precipitation or recrystallization difficult.
Recommended Workup and Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorinating agent. Caution: This is a highly exothermic process and should be performed in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic solution with a base such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Recrystallization: If further purification is needed, recrystallize the crude solid from a suitable solvent system, such as ethanol/ethyl acetate or toluene.[9]
Frequently Asked Questions (FAQs)
Q: Can I use thionyl chloride instead of phosphorus oxychloride? A: Yes, thionyl chloride (SOCl₂) is a viable alternative to phosphorus oxychloride (POCl₃) for this transformation.[4] In some cases, SOCl₂ may offer milder reaction conditions. The choice between the two often depends on substrate compatibility and downstream process considerations. The use of a catalytic amount of DMF is often employed with SOCl₂.[10][11]
Q: What is the role of DMF in this reaction? A: N,N-Dimethylformamide (DMF) can act as a catalyst in chlorination reactions.[7][10] It reacts with the chlorinating agent (e.g., SOCl₂ or POCl₃) to form a Vilsmeier-Haack type reagent, which is a more potent electrophile and can facilitate the conversion of the hydroxyl group to the chloride.[6]
Q: How can I be sure my reaction is complete? A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. A sample of the reaction mixture should be spotted on a TLC plate alongside a spot of the starting material. The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q: My final product is still not pure after recrystallization. What other purification techniques can I try? A: If recrystallization is insufficient, column chromatography on silica gel is an effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the product from more polar and non-polar impurities.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. JP2009538293A - Recovery of dimethylformamide and other solvents from the process stream of trichlorogalactosucrose production - Google Patents [patents.google.com]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 4-Chloro-7-methoxyquinazoline Production
Welcome to the technical support resource for the synthesis and scale-up of 4-Chloro-7-methoxyquinazoline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this critical synthesis from the bench to pilot or manufacturing scale. As a key intermediate in the synthesis of several pharmaceuticals, most notably the EGFR inhibitor Gefitinib, robust and scalable production of this compound is of significant industrial importance.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your process effectively.
Synthetic Workflow Overview
The most prevalent and industrially scalable route to this compound involves the chlorination of its precursor, 4-hydroxy-7-methoxyquinazoline (also known as 7-methoxyquinazolin-4(1H)-one). The precursor itself is typically synthesized via a cyclization reaction. This two-stage approach is favored for its reliable outcomes and the availability of starting materials.[3][4]
The general workflow can be visualized as follows:
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the scale-up of the chlorination step, which is often the most challenging part of the process.
Category 1: Reaction Kinetics and Completion
Q: My chlorination reaction is stalling, showing significant unreacted 4-hydroxy-7-methoxyquinazoline starting material even after extended reaction times. What are the likely causes?
A: Incomplete conversion is a common scale-up issue, often stemming from several factors that are less pronounced at the lab scale:
-
Poor Solubility: The starting material, 4-hydroxy-7-methoxyquinazoline, has limited solubility in many common organic solvents. At larger scales, inefficient agitation can lead to solid clumps where the reagent cannot penetrate. Consider using a solvent that provides better solubility at the reaction temperature, such as N,N-Dimethylformamide (DMF) or switching to a solventless system using excess phosphorus oxychloride (POCl₃) as both reagent and solvent.[5][6]
-
Insufficient Reagent: While a small excess of the chlorinating agent (e.g., POCl₃, thionyl chloride) is typical, inadequate mixing in a large reactor can cause localized depletion. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. The molar ratio of the hydroxy-quinazoline to the chlorinating agent is critical; a common range is 1:1 to 1:3.[6]
-
Temperature Gradients: Large reactors can have "cold spots." Ensure your heating system and temperature probes provide a uniform and accurate reading of the internal reaction temperature. The reaction is typically run at elevated temperatures (e.g., 90-100 °C) to drive it to completion.[6][7]
-
Water Contamination: Chlorinating agents like POCl₃ and SOCl₂ react violently with water. Moisture in the starting material, solvent, or reactor will consume the reagent and reduce its effective concentration. Ensure all materials and equipment are thoroughly dried before starting the reaction.
Q: The reaction rate is much slower on a larger scale compared to my lab experiments. Why is this happening and how can I fix it?
A: This is a classic surface-area-to-volume ratio problem. Larger reactors have a lower ratio, leading to less efficient heat transfer.
-
Heating Inefficiency: It takes significantly longer to heat a 500 L reactor than a 500 mL flask. The "reaction time" should only begin once the target internal temperature is reached.
-
Catalyst Addition (If Applicable): Some procedures use a catalytic amount of a tertiary amine or DMF. At scale, ensure the catalyst is dispersed efficiently. Poor dispersion can create a bottleneck in the reaction mechanism.
Category 2: Impurity Profile and Control
Q: My final product is contaminated with a high-molecular-weight impurity that wasn't present in my lab-scale batches. What could it be?
A: You are likely observing the formation of dimers or oligomers. This can occur if the starting material has multiple reactive sites or if intermolecular side reactions are favored at high concentrations.[5]
-
Mechanism: The quinazoline ring system can, under certain harsh conditions, undergo self-condensation.
-
Solution: Perform the reaction at a lower concentration by increasing the solvent volume. While this may seem counterintuitive for throughput, it can significantly improve purity and make purification easier, leading to a better overall process yield.
Q: I'm struggling with residual starting material (4-hydroxy-7-methoxyquinazoline) in my final product, which is difficult to remove by recrystallization. How can I prevent this?
A: This is one of the most critical purity challenges. The best approach is to prevent its carryover in the first place.
-
Drive the Reaction to Completion: Use HPLC to monitor the reaction. Do not start the work-up until the starting material is below your specified limit (e.g., <0.5%). This may require extending the reaction time or slightly increasing the reagent stoichiometry.
-
Optimized Work-up: A carefully designed quenching and washing procedure can help. The hydroxyl group of the starting material makes it more polar and provides a handle for separation. A basic wash (e.g., with aqueous sodium bicarbonate) during the work-up can sometimes help remove the acidic starting material, though solubility can be an issue.
-
Recrystallization Solvent System: The product and starting material have similar structures. A single-solvent recrystallization may not be effective. Experiment with a binary solvent system (one solvent in which the product is soluble at high temperature and poorly soluble at low temperature, and a second "anti-solvent" in which the product is insoluble) to improve purification efficiency. A common system is an ethanol/ethyl acetate mixture.[6]
Category 3: Reagents and Process Safety
Q: What are the key differences and safety considerations when choosing between POCl₃ and SOCl₂ as the chlorinating agent for scale-up?
A: Both are effective, but their physical properties and byproducts present different challenges at scale.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Boiling Point | 105.8 °C | 76 °C |
| Byproducts | Phosphoric acids (solid/liquid) | HCl and SO₂ (gaseous) |
| Scale-Up Pro | Higher boiling point allows for higher reaction temperatures without high pressure. Can be used as a solvent.[6] | Gaseous byproducts can be easily removed from the reaction mixture by a nitrogen sweep and scrubbed. |
| Scale-Up Con | Quenching is highly exothermic and produces phosphoric acid residues that can complicate work-up. | Lower boiling point may require a reflux condenser and careful temperature control to avoid pressure buildup. SO₂ is toxic. |
Safety is paramount. The work-up, particularly the quenching of excess chlorinating agent, is one of the most hazardous steps. Always add the reaction mixture slowly to a cooled quenching solution (e.g., ice water or a cold base solution) with vigorous stirring and adequate cooling capacity. Never add the quenching solution to the hot reaction mixture.
Category 4: Work-up and Product Isolation
Q: My product isolation via crystallization is giving inconsistent yields and physical forms at scale. How can I make this more robust?
A: Crystallization is highly sensitive to scale-dependent factors like cooling rate, agitation, and seeding.
-
Controlled Cooling: Do not simply let the reactor cool overnight. Implement a controlled cooling profile. A slower, linear cooling rate often produces larger, more easily filterable crystals.
-
Seeding: Develop a seeding strategy. Adding a small amount of pure product crystals at the point of supersaturation can ensure consistent particle size and prevent "oiling out" or the formation of fine, difficult-to-filter solids.
-
Agitation: The agitator speed and design are critical. It should be fast enough to keep solids suspended but not so fast that it causes crystal breakage (attrition), which can lead to fines and slow filtration.
The following decision tree can help diagnose low-yield issues during the chlorination step.
Experimental Protocol: Scalable Chlorination
This protocol describes a representative procedure for the chlorination of 4-hydroxy-7-methoxyquinazoline using phosphorus oxychloride. Warning: This procedure involves hazardous materials and should only be performed by trained personnel with appropriate engineering controls and personal protective equipment. A thorough risk assessment must be conducted before implementation.[6]
Materials and Equipment:
-
Glass-lined or other suitably corrosion-resistant reactor with overhead agitation, heating/cooling jacket, reflux condenser, and nitrogen inlet.
-
4-hydroxy-7-methoxyquinazoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Toluene (or another suitable high-boiling solvent)
-
Ice water for quenching
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the vessel with nitrogen.
-
Charging: Charge the reactor with 4-hydroxy-7-methoxyquinazoline (1.0 eq) and toluene (approx. 5-10 volumes). Begin agitation.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (3.0 eq) to the slurry. The addition may be slightly exothermic; control the addition rate to maintain the temperature below 30 °C.
-
Reaction: Heat the reaction mixture to 90-100 °C. Maintain the temperature and monitor the reaction progress by HPLC (e.g., every 2 hours) until the starting material is <1% of the total peak area. This typically takes 4-12 hours.[6]
-
Cooling & Solvent Removal: Cool the reaction mixture to 50-60 °C. If using toluene, distill off the majority of the solvent under vacuum. If using excess POCl₃ as the solvent, distill the excess POCl₃ under vacuum.
-
Quenching (Critical Step): In a separate, appropriately sized vessel, prepare a stirred mixture of ice and water. Very slowly transfer the cooled reaction residue from the primary reactor into the ice water, ensuring the temperature of the quench pot does not exceed 25 °C. This step is highly exothermic and releases HCl gas, which must be directed to a scrubber.
-
Neutralization & Extraction: Adjust the pH of the aqueous slurry to 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash with water, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure this compound.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-7-methoxyquinazoline
Welcome to the technical support resource for the synthesis of 4-Chloro-7-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our focus is on providing practical, field-tested solutions to common problems in a direct question-and-answer format.
Overview of Synthetic Strategy
The most prevalent and reliable route to this compound involves the chlorination of its precursor, 7-methoxyquinazolin-4(3H)-one. This precursor is typically assembled through the cyclization of an appropriately substituted anthranilamide derivative. While seemingly straightforward, each stage presents unique challenges that can impact yield, purity, and scalability. This guide is structured to troubleshoot issues arising from both the initial cyclization and the critical final chlorination step.
Caption: General two-stage synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. The problems are categorized by the synthetic stage in which they most commonly occur.
Part A: Issues in Ring Formation (Synthesis of 7-Methoxyquinazolin-4(3H)-one)
Question 1: My cyclization reaction to form 7-methoxyquinazolin-4(3H)-one is resulting in a low yield and a complex mixture of products. What's going wrong?
Answer: Low yields and impurity formation during the cyclization step often stem from three primary sources: reaction conditions, starting material quality, and competing side reactions.
-
Causality - Reaction Conditions: The cyclization of anthranilamides is typically conducted at high temperatures, often with reagents like formic acid or formamide. If the temperature is too high or the reaction is run for too long, thermal decomposition of the starting material and product can occur, leading to intractable tars and a significant drop in yield. Conversely, if the temperature is too low, the reaction may not proceed to completion, leaving unreacted starting material.
-
Causality - Competing Reactions: Depending on the specific precursors used, side reactions such as the formation of N,N'-diformyl derivatives or incomplete cyclization can occur. These byproducts can complicate purification and reduce the overall yield of the desired quinazolinone.
Troubleshooting Protocol:
-
Temperature Optimization: Screen a range of temperatures. For instance, if using formic acid, begin trials at its reflux temperature (around 100-110°C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. Avoid pushing the reaction with excessive heat if conversion stalls.
-
Reagent Stoichiometry: Ensure the cyclizing agent is used in the correct molar ratio. Using a large excess can sometimes promote side reactions.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of electron-rich aromatic rings, especially during prolonged heating.
-
Purification: If the crude product is a mixture, purification via recrystallization is often effective. A common solvent system is ethanol or a mixture of DMF and water.
Part B: Issues in the Chlorination Stage
The conversion of 7-methoxyquinazolin-4(3H)-one to this compound using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is the most critical and often problematic step.
Question 2: I see a significant amount of my 7-methoxyquinazolin-4-one starting material in the final product after the chlorination reaction. How can I drive the reaction to completion?
Answer: This is the most common failure mode in this synthesis. Incomplete conversion is typically due to insufficient reactivity of the chlorinating agent, inadequate temperature, or premature degradation of the reagent.
-
Causality - Reagent Activity & Conditions: Phosphorus oxychloride (POCl₃) is a strong chlorinating agent, but the reaction requires heat to proceed efficiently. The reaction is often performed at reflux in neat POCl₃ (b.p. ~106°C) or with a high-boiling solvent like toluene or N,N-Dimethylformamide (DMF) as a catalyst or co-solvent.[1][2] If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion within a practical timeframe.
-
Causality - The Role of Catalysts: In some cases, the addition of a catalytic amount of a tertiary amine, such as diisopropylethylamine (DIPEA) or DMF, can accelerate the reaction.[2] These catalysts can form a more reactive Vilsmeier-Haack type intermediate with the chlorinating agent, which then effects the chlorination.
Troubleshooting Protocol & Best Practices:
| Problem | Probable Cause | Recommended Action |
| Incomplete Conversion | Insufficient temperature or reaction time. | Ensure the reaction mixture reaches reflux (if using neat POCl₃) and hold for at least 3-5 hours. Monitor via TLC (a basic workup of a small aliquot is needed before spotting) until no starting material is visible. |
| Degradation of chlorinating agent due to moisture. | Use freshly distilled or a new bottle of POCl₃ or SOCl₂. Ensure all glassware is thoroughly dried and the reaction is run under an inert, dry atmosphere. | |
| Insufficient amount of chlorinating agent. | Use POCl₃ as the solvent or ensure at least 3-5 molar equivalents are used if a co-solvent is present.[3] | |
| Product Degradation | Reaction temperature is too high or reaction time is too long. | Do not exceed the reflux temperature of POCl₃ unless using a higher-boiling solvent. Once the reaction is complete by TLC, proceed immediately to workup. |
| Hydrolysis during Workup | The 4-chloro group is susceptible to nucleophilic attack by water. | Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a mild base like sodium bicarbonate or aqueous ammonia.[3] Maintain the temperature below 10°C during the entire quench. |
Question 3: My workup of the chlorination reaction is messy, and the final product is hydrolyzing back to the starting material. What is the correct quenching procedure?
Answer: The workup is as critical as the reaction itself. The product, this compound, is highly susceptible to hydrolysis back to the 4-hydroxy precursor, especially in neutral or acidic aqueous conditions at elevated temperatures. The goal of the workup is to neutralize the highly acidic and reactive excess POCl₃ while keeping the product protonated (and thus less soluble and stable) in the acidic phase before extraction or filtration. A carefully controlled quench is essential.
Caption: Desired chlorination reaction versus the common hydrolysis side reaction during workup.
Recommended Quenching & Isolation Protocol:
-
Preparation: Prepare a separate flask with a large volume of crushed ice and water, and optionally a base like sodium bicarbonate or ammonia. Place this flask in an ice bath and ensure it is stirring vigorously.
-
Cooling: After the reaction is complete, allow the reaction mixture (containing POCl₃) to cool to room temperature.
-
The Quench: Using a dropping funnel, add the reaction mixture slowly and dropwise to the vigorously stirred ice/water mixture. This is a highly exothermic process. The rate of addition must be controlled to keep the temperature of the quenching mixture below 10°C at all times.
-
Neutralization & Precipitation: Once the addition is complete, continue stirring the mixture as it slowly warms to room temperature. If a base was not included initially, slowly add a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is neutral to slightly basic (pH 7-8). The solid product should precipitate out.
-
Isolation: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a cold, non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the isolated solid under vacuum. The product can then be used as is or recrystallized from a solvent like ethanol or ethyl acetate for higher purity.[1]
By adhering to this structured approach, you can minimize the formation of side products, drive the reaction to completion, and safely isolate a high-purity final product.
References
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
overcoming poor reactivity of anilines with 4-chloroquinazolines
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of 4-anilinoquinazolines. This resource is designed to provide expert guidance on overcoming the common challenge of poor reactivity between anilines and 4-chloroquinazolines, a critical transformation in the development of many therapeutic agents, including kinase inhibitors.[1][2] Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this essential C-N bond formation.
Troubleshooting Guide: From Low Yields to Success
This section addresses the most common issues encountered during the coupling of anilines and 4-chloroquinazolines. We diagnose the potential causes and provide actionable, field-proven solutions.
Problem: Low to No Product Formation
This is the most frequent challenge, often stemming from the inherently low nucleophilicity of the aniline partner, especially when substituted with electron-withdrawing groups.
Potential Cause 1: Insufficient Electrophilicity of the 4-Chloroquinazoline
The quinazoline ring, while containing nitrogen atoms, may not be sufficiently electron-deficient to react with a weak nucleophile under standard thermal conditions.
-
Solution: Acid Catalysis. The addition of a catalytic amount of a Brønsted or Lewis acid can significantly enhance reactivity. The acid protonates the quinazoline ring, typically at N1, which increases the positive charge on the pyrimidine ring and activates the C4 position towards nucleophilic attack.[3] This is a classic strategy to drive the reaction forward.
-
Recommended Acids: p-Toluenesulfonic acid (p-TSA), Trifluoroacetic acid (TFA), or catalytic HCl are commonly employed.[4][5]
dot
Caption: Acid catalysis enhances the electrophilicity of the quinazoline ring.
Potential Cause 2: Low Nucleophilicity of the Aniline
Anilines bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are particularly poor nucleophiles, leading to sluggish or failed reactions.[1][6]
-
Solution 1: Enhanced Thermal Conditions with Microwave Irradiation. Microwave heating is a highly effective method for overcoming activation energy barriers.[7] It provides rapid, uniform heating, often reducing reaction times from many hours to mere minutes and dramatically improving yields where conventional heating fails.[1][6] Many otherwise unreactive aniline/4-chloroquinazoline pairs can be successfully coupled using this technique.
-
Solution 2: Transition Metal Catalysis (Buchwald-Hartwig Amination). For the most challenging substrates, a change in mechanism from nucleophilic aromatic substitution (SNAr) to a palladium-catalyzed cross-coupling is the most robust solution.[8] The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and is often successful when traditional SNAr methods fail.[9][10] This approach requires a palladium source, a suitable phosphine ligand, and a base.
dot
Caption: Decision tree for selecting a synthetic strategy based on aniline electronics.
Problem: Formation of Side Products
Even when the reaction proceeds, impurities can complicate purification and reduce yields.
Potential Cause 1: Hydrolysis of 4-Chloroquinazoline
4-Chloroquinazoline can react with trace amounts of water in the solvent or atmosphere, especially at elevated temperatures, to form the corresponding quinazolin-4-one.
-
Solution: Use Anhydrous Conditions. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of atmospheric moisture.[11]
Potential Cause 2: Bis-Substitution (on Dichloroquinazolines)
When using substrates like 2,4-dichloroquinazoline, reaction with two equivalents of the aniline can occur, particularly under harsh conditions.
-
Solution: Control Stoichiometry and Temperature. The chlorine at the C4 position is significantly more reactive than the one at C2.[12][13][14] To achieve mono-substitution at C4, use approximately one equivalent of the aniline and maintain the lowest effective reaction temperature. The reaction should be monitored closely by TLC or LC-MS to stop it once the starting material is consumed but before significant formation of the di-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the uncatalyzed reaction?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The lone pair of the aniline nitrogen attacks the electron-deficient C4 carbon of the quinazoline. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system. In the final step, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored.[15][16]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and can dramatically affect reaction rates.[17][18]
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent choices as they can stabilize the charged Meisenheimer intermediate, accelerating the reaction. However, they have high boiling points, which can make product isolation more difficult.
-
Alcohols (Isopropanol, n-Butanol, Ethanol): These are very common solvents for this reaction.[19] They are protic and can participate in hydrogen bonding, which can help stabilize intermediates.[20] They are often used in microwave-assisted reactions.
-
Ethers (Dioxane, THF): These are typically used for palladium-catalyzed reactions (Buchwald-Hartwig).[21] They are less polar but are good coordinating solvents for the metal catalyst.
Q3: When should I choose conventional heating versus microwave irradiation?
A3: Microwave irradiation should be considered when conventional heating leads to long reaction times (over 12-24 hours), low yields, or significant decomposition.[1] For electron-rich anilines that react readily, conventional heating is often sufficient. For electron-poor or sterically hindered anilines, microwave is often superior, providing the energy needed for the reaction to proceed efficiently without prolonged exposure to high temperatures.[6][7]
Q4: My aniline has an ortho-substituent. What should I be aware of?
A4: Steric hindrance from ortho-substituents can significantly slow down the reaction by impeding the aniline's approach to the C4 position.[7] In these cases, higher temperatures, longer reaction times, or switching to a less sterically demanding catalyst system (in the case of Buchwald-Hartwig) may be necessary.[11] Microwave irradiation is often particularly effective for overcoming steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SNAr
This protocol is a robust starting point for a wide range of anilines.
-
Reaction Setup: In a 10 mL microwave vial, combine 4-chloroquinazoline (1.0 mmol, 1.0 eq.), the desired aniline (1.1 mmol, 1.1 eq.), and a suitable solvent (e.g., isopropanol or n-butanol, 5 mL).
-
Acid Catalyst (Optional): If the aniline is electron-poor, add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 eq.).
-
Sealing and Reaction: Seal the vial with a cap. Place it in the microwave reactor.
-
Microwave Conditions: Heat the mixture to the desired temperature (typically 120-150 °C) and hold for the specified time (10-60 minutes). Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling to room temperature, the reaction mixture is often concentrated under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization. In many cases, the product may precipitate upon cooling and can be collected by simple filtration.
| Reactant Combination | Solvent | Temp (°C) | Time (min) | Typical Yield (%) | Reference |
| 4-Chloroquinazoline + 4-Methoxyaniline | Isopropanol | 120 | 15 | >90% | [7] |
| 4-Chloroquinazoline + 3-Nitroaniline | n-Butanol + p-TSA | 150 | 45 | 60-75% | [1] |
| 4-Chloro-6-iodoquinazoline + Aniline | THF/H₂O | 100 | 20 | ~85% | [6] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for challenging couplings that fail under SNAr conditions.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 eq.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol, 1.4 eq.).
-
Reagent Addition: Add the 4-chloroquinazoline (1.0 mmol, 1.0 eq.) and the aniline (1.2 mmol, 1.2 eq.).
-
Solvent: Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture with stirring at the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic catalytic activity of an acidic ionic liquid as a solvent for quinazoline synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20160G [pubs.rsc.org]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of N-Arylation Reactions Using Microwave Irradiation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of N-arylation reactions using microwave irradiation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and unlock the full potential of microwave-assisted synthesis for efficient C-N bond formation.
Introduction to Microwave-Assisted N-Arylation
Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction times and often improving product yields compared to conventional heating methods.[1][2] This is particularly true for N-arylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, which are fundamental transformations in medicinal chemistry and materials science.[3][4] Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize the formation of byproducts.[5][6]
This guide will provide practical advice to help you navigate the intricacies of microwave-assisted N-arylation, from addressing low yields to ensuring safe operation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Low Reaction Yield or No Reaction
Question: I am not getting the expected yield for my microwave-assisted N-arylation reaction. What are the first things I should check?
Answer:
Low yields in microwave-assisted N-arylation reactions are a common challenge. The issue can often be traced back to a few key areas: catalyst integrity, reagent and solvent quality, the choice of base, and the reaction parameters.
1. Catalyst and Ligand Integrity: The palladium or copper catalyst and the associated ligands are the heart of your N-arylation reaction. Their activity is paramount.
-
Catalyst Deactivation: Palladium and copper catalysts can be sensitive to air and moisture.[7] Ensure that your catalyst and ligands have been stored under an inert atmosphere and handled using proper air-sensitive techniques. For palladium-catalyzed reactions, using a pre-catalyst can often lead to more reproducible results compared to generating the active catalyst in situ.[8]
-
Catalyst Loading: While microwave irradiation can sometimes allow for lower catalyst loadings, starting with the conditions reported in a reliable literature procedure is advisable.[9] If the yield is still low, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) might be beneficial.
2. Reagent and Solvent Purity: The purity of your starting materials and solvent can significantly impact the reaction outcome.
-
Anhydrous and Degassed Solvents: Water and oxygen can deactivate the catalyst and participate in side reactions.[8] Always use anhydrous, degassed solvents for your reactions. Solvents should be purged with an inert gas (argon or nitrogen) prior to use.
-
Starting Material Purity: Ensure the purity of your amine and aryl halide. Impurities can interfere with the catalytic cycle.
3. Choice of Base: The base plays a crucial role in the catalytic cycle, and its selection is critical for success.
-
Base Strength and Solubility: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] For Ullmann-type reactions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[3][10] The solubility of the base in the reaction solvent is also important; for instance, organic-soluble bases like tetra(n-butyl)phosphonium malonate (TBPM) have been shown to accelerate copper-catalyzed aminations.[11]
-
Substrate Compatibility: Be mindful of your starting materials' sensitivity to the base. A base that is too strong might lead to decomposition or side reactions.[12] Screening different bases can be a valuable optimization step.
4. Microwave Reaction Parameters: Optimizing the microwave parameters is key to driving the reaction to completion efficiently.
-
Temperature: While microwaves allow for rapid heating to high temperatures, excessive heat can lead to catalyst decomposition or byproduct formation.[8] Start with a temperature slightly above that used in a conventional heating method and gradually increase it.[13]
-
Reaction Time: One of the primary advantages of microwave synthesis is the significant reduction in reaction time.[1][14] Monitor your reaction progress by TLC or LC-MS at short intervals (e.g., 5-10 minutes) to determine the optimal reaction time and avoid product degradation from prolonged heating.
Formation of Side Products
Question: My reaction is producing significant side products. What are the likely causes and how can I minimize them?
Answer:
The formation of side products in N-arylation reactions can be attributed to several factors, including hydrodehalogenation of the aryl halide, side reactions of the starting materials, and product decomposition.
1. Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene, a common side reaction in palladium-catalyzed couplings.
-
Cause: This side reaction is often promoted by moisture or other protic sources in the reaction mixture.
-
Solution: Ensure that all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere.
2. Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities.
-
Cause: This can occur at high temperatures or with certain catalyst/ligand combinations.
-
Solution: Lowering the reaction temperature and screening different ligands can help to minimize this side reaction.
3. Reactions Involving the Base: The base can sometimes react with the starting materials or solvent.
-
Cause: For example, using a nucleophilic base can lead to unwanted side reactions.
-
Solution: Employ a non-nucleophilic base appropriate for your specific reaction.
4. Thermal Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of starting materials, products, or the catalyst.
-
Solution: As mentioned previously, carefully optimize the reaction time and temperature to find the sweet spot that maximizes product formation while minimizing degradation.[15]
Arcing or Sparking in the Microwave Cavity
Question: I am observing sparking or arcing in the microwave cavity during my reaction. Is this dangerous, and what is causing it?
Answer:
Yes, arcing in a microwave reactor is a safety concern and should be addressed immediately.[13] It can damage the instrument and potentially lead to a vessel failure. Arcing is essentially an electrical discharge and can be caused by several factors.
-
Presence of Metal: Any metal inside the microwave cavity can cause arcing. This includes stir bars with exposed metal cores, metal clamps, or even metallic deposits on the reaction vessel.[16][17]
-
Solution: Always use microwave-safe stir bars (Teflon-coated) and ensure that no other metal objects are inside the microwave cavity.
-
-
Damaged Waveguide Cover or Cavity: The waveguide cover is a small panel inside the microwave that protects the magnetron. If it's dirty, damaged, or has food/chemical residue, it can lead to arcing.[16][17] Similarly, chips or scratches in the paint of the microwave cavity can expose the underlying metal and cause sparks.[18]
-
Solution: Regularly inspect and clean the waveguide cover and the interior of the microwave cavity. If the waveguide cover is damaged, it should be replaced. Chipped paint can be repaired with microwave-safe paint.
-
-
High Concentration of Ionic Species: Highly concentrated ionic solutions can sometimes lead to arcing.
-
Solution: While N-arylation reactions often contain salts, ensuring proper stirring to maintain a homogeneous mixture can help mitigate this. If the problem persists, you might consider diluting the reaction mixture, though this may affect the reaction rate.
-
Sealed Vessel Safety and Potential Failure
Question: I am using a sealed vessel for my microwave reaction. What are the key safety precautions I need to take to avoid a vessel failure?
Answer:
Working with sealed vessels at elevated temperatures and pressures requires strict adherence to safety protocols to prevent vessel failure, which can result in a dangerous explosion.[19][20][21]
-
Vessel Inspection: Before each use, carefully inspect the glass reaction vessel and cap for any chips, cracks, or scratches.[20] Damaged vessels should be discarded immediately as they are more likely to fail under pressure.
-
Correct Vessel and Cap Usage: Only use vessels and caps that are specifically designed for your microwave reactor and the pressures you anticipate.[19] Do not overtighten the cap, as this can create stress points on the glass.[20]
-
Fill Volume: Never overfill a reaction vessel. A general rule of thumb is to not exceed 50% of the vessel's total volume, with 25-33% being ideal.[20] This headspace is crucial to accommodate the pressure increase as the solvent heats above its boiling point.
-
Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy input from the microwave can cause a runaway reaction, leading to a rapid and dangerous pressure increase that can exceed the vessel's limits.[19]
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before attempting to open it.[22] Opening a hot, pressurized vessel can cause the solvent to boil violently and erupt from the vessel.
Frequently Asked Questions (FAQs)
Q1: Why is microwave heating often faster than conventional heating for N-arylation reactions?
Microwave irradiation directly heats the solvent and polar reagents in the reaction mixture through dielectric heating.[22] This is in contrast to conventional heating, where heat is transferred through the vessel walls.[5] This direct and rapid energy transfer leads to a much faster increase in the internal temperature of the reaction mixture, often resulting in dramatic rate enhancements and significantly shorter reaction times.[2][23]
Q2: How do I choose the best solvent for my microwave-assisted N-arylation?
The choice of solvent is critical and depends on several factors:
-
Microwave Absorbance: Solvents with a high dielectric loss tangent (tan δ) absorb microwave energy efficiently and heat up quickly.[22] Polar aprotic solvents like DMF, NMP, and DMSO are good microwave absorbers and are often used in N-arylation reactions.[22][24]
-
Solubility of Reagents: Ensure that your starting materials, catalyst, and base are sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture.
-
Boiling Point: In a sealed vessel, microwave heating can raise the temperature of a solvent far above its atmospheric boiling point.[22] This allows for reactions to be performed at much higher temperatures than would be possible with conventional heating at atmospheric pressure. However, be mindful of the pressure limits of your reaction vessel.
-
"Green" Solvents: Consider using more environmentally friendly solvents when possible. For example, some Buchwald-Hartwig couplings have been successfully performed in bio-based solvents.[25]
Q3: Can I run a microwave-assisted N-arylation without a solvent?
Yes, solvent-free N-arylation reactions under microwave irradiation are possible and offer a "greener" alternative by reducing solvent waste.[9] These reactions are often performed by adsorbing the reactants onto a solid support like alumina or silica.
Q4: What is the difference in outcome between a palladium-catalyzed and a copper-catalyzed N-arylation under microwave irradiation?
Both palladium and copper are effective catalysts for N-arylation reactions, and the choice often depends on the specific substrates and desired reaction conditions.
-
Palladium (e.g., Buchwald-Hartwig): Generally more reactive and versatile, especially for coupling with less reactive aryl chlorides. A wide variety of phosphine ligands are available to tune the reactivity and selectivity.[1][14]
-
Copper (e.g., Ullmann): A more economical alternative to palladium. Microwave irradiation has been shown to significantly improve the efficiency of copper-catalyzed N-arylations, often allowing for shorter reaction times and higher yields compared to conventional heating.[3][26][27]
Q5: How can I monitor the progress of my microwave reaction?
Since the reaction is in a sealed vessel, real-time monitoring can be challenging. The most common method is to run a series of reactions at different time points, then cool, open, and analyze the contents by TLC or LC-MS. Modern microwave reactors often have features that allow for safe, intermittent sampling.
Experimental Protocols & Data
Table 1: Comparison of Conventional vs. Microwave Heating for N-Arylation
| Reaction Type | Catalyst System | Substrates | Conventional Heating | Microwave Heating | Yield (MW) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Phenoxazine + 1,4-Dibromobenzene | 110-120 °C, 24 h | 150 °C, 10 min | 93% | [1] |
| Ullmann-type | CuI / K₂CO₃ | 4-Chlorocoumarin + Amino Acid | Not specified | 80 °C, 10-15 min | High | [3] |
| N-arylation | Pd/C | Aryl Halide + Amine | Oil bath heating | 120 °C, 10 min | Enhanced | [28] |
| N-arylation | None | Aryl Halide + NH₄OH | Not specified | 130-140 °C, 5-20 min | High | [29] |
General Protocol for Microwave-Assisted Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 3 mL) via syringe.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 150 °C) for the optimized time (e.g., 10-30 minutes).
-
Allow the vial to cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Diagrams
Workflow for Troubleshooting Low Yield in Microwave N-Arylation
Caption: A step-by-step workflow for troubleshooting low yields.
Safety Protocol for Sealed Vessel Microwave Reactions
Caption: Safety workflow for sealed vessel microwave reactions.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. reactions involving microwave: Topics by Science.gov [science.gov]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maytag.com [maytag.com]
- 14. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microwave Sparking? 5 Common Causes - Ocean Appliance [oceanapplianceservice.com]
- 17. youtube.com [youtube.com]
- 18. sos-parts.com [sos-parts.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. auckland.ac.nz [auckland.ac.nz]
- 21. pressure-tank.com [pressure-tank.com]
- 22. Solvent Choice for Microwave Synthesis [cem.com]
- 23. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. collaborate.princeton.edu [collaborate.princeton.edu]
- 27. researchgate.net [researchgate.net]
- 28. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 29. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 4-Chloro-7-methoxyquinazoline and Other Quinazoline-Based EGFR Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the quinazoline scaffold represents a cornerstone in the design of potent enzyme inhibitors. This guide provides an in-depth technical comparison of 4-Chloro-7-methoxyquinazoline, a pivotal building block, with several FDA-approved quinazoline derivatives that have revolutionized the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). We will delve into their synthesis, mechanism of action, and comparative biological activities, supported by experimental data and detailed protocols.
The Quinazoline Scaffold: A Privileged Structure in Oncology
The quinazoline core is a bicyclic heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds with the ATP-binding pocket of kinases have made it a favored framework for the development of highly selective and potent inhibitors. A significant class of these inhibitors targets the Epidermal Growth factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers.[2]
This guide will focus on this compound and its prominent derivatives: Gefitinib, Erlotinib, Lapatinib, and Vandetanib. Each of these molecules shares the quinazoline core but possesses unique substitutions that profoundly influence their target specificity, potency, and clinical utility.
This compound: A Key Synthetic Intermediate
This compound is not an end-drug itself but a critical intermediate in the synthesis of several EGFR inhibitors, including Gefitinib and Vandetanib. The chlorine atom at the 4-position serves as a reactive leaving group, facilitating nucleophilic substitution with various anilines to generate the final 4-anilinoquinazoline derivatives. The methoxy group at the 7-position contributes to the binding affinity and overall pharmacokinetic profile of the final drug molecule.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of its precursor, 7-methoxyquinazolin-4(3H)-one. The following protocol is a representative method.
Materials:
-
7-methoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other high-boiling inert solvent)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 7-methoxyquinazolin-4(3H)-one in toluene, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure product.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A common and effective chlorinating agent for converting hydroxyl groups and ketones to chlorides.
-
DMF: Acts as a catalyst to facilitate the chlorination reaction.
-
Reflux: Provides the necessary energy to overcome the activation barrier of the reaction.
-
Aqueous Workup with Bicarbonate: Neutralizes the acidic byproducts of the reaction (HCl and SO₂) and quenches the excess thionyl chloride.
Comparative Analysis of Quinazoline-Based EGFR Inhibitors
The true value of this compound is realized in its conversion to potent anticancer agents. Here, we compare it to four leading quinazoline-based drugs.
Gefitinib (Iressa®)
Gefitinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of NSCLC with activating EGFR mutations.[3]
-
Synthesis: Gefitinib is synthesized by reacting 4-chloro-6,7-dimethoxyquinazoline (a close analog of our topic compound) with 3-chloro-4-fluoroaniline. The synthesis often involves a multi-step process starting from vanillin or a related precursor.[4]
-
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[1]
Erlotinib (Tarceva®)
Erlotinib is another first-generation, reversible EGFR-TKI used in the treatment of NSCLC and pancreatic cancer.[5]
-
Synthesis: The synthesis of Erlotinib involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.
-
Mechanism of Action: Similar to Gefitinib, Erlotinib reversibly inhibits EGFR tyrosine kinase activity by competing with ATP.[5]
Lapatinib (Tykerb®)
Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[6]
-
Synthesis: The synthesis is more complex and involves the preparation of a substituted 4-anilinoquinazoline core which is then further functionalized.
-
Mechanism of Action: Lapatinib reversibly inhibits both EGFR and HER2, making it effective in HER2-positive breast cancers.[6]
Vandetanib (Caprelsa®)
Vandetanib is a multi-targeted TKI that inhibits not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and RET (Rearranged during Transfection) tyrosine kinases.[7]
-
Synthesis: The synthesis of Vandetanib utilizes 4-chloro-6,7-dimethoxyquinazoline, which is reacted with 4-bromo-2-fluoroaniline, followed by further modifications.
-
Mechanism of Action: Its multi-targeted nature allows it to inhibit both tumor cell proliferation (via EGFR and RET) and angiogenesis (via VEGFR).[7]
Quantitative Comparison of Biological Activity
The following tables summarize the inhibitory concentrations (IC50) of these quinazoline derivatives against EGFR and various cancer cell lines, providing a quantitative measure of their potency.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R mutant) IC50 (nM) | EGFR (Exon 19 deletion) IC50 (nM) | EGFR (T790M mutant) IC50 (nM) | References |
| Gefitinib | 23 - 79 | ~10 | ~5 | >1000 | [8] |
| Erlotinib | 80 | 7 | 7 | >10,000 | |
| Lapatinib | 10.8 | 9.8 | 10.2 | 347 | [6] |
| Vandetanib | 500 | - | - | - | [7] |
Table 2: In Vitro Antiproliferative Activity in Cancer Cell Lines (IC50)
| Compound | A549 (NSCLC, EGFR wt) IC50 (µM) | PC-9 (NSCLC, EGFR ex19del) IC50 (µM) | H1975 (NSCLC, EGFR L858R/T790M) IC50 (µM) | BT-474 (Breast, HER2+) IC50 (µM) | References |
| Gefitinib | >10 | 0.015 | >10 | 9.9 | [6] |
| Erlotinib | >10 | 0.007 | >10 | 1.1 | [6] |
| Lapatinib | 0.16 | - | - | 0.1 | [6] |
| Vandetanib | - | - | - | - |
Note: IC50 values can vary between different studies and experimental conditions.
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition
The primary mechanism of action for these quinazoline derivatives is the inhibition of the EGFR signaling pathway. The following diagram illustrates this process.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Experimental Workflow: In Vitro Kinase Assay
To determine the inhibitory activity of these compounds against the EGFR kinase, a common experimental workflow is the in vitro kinase assay.
Caption: A typical workflow for an in vitro EGFR kinase inhibition assay.
Conclusion: A Versatile Scaffold for Targeted Therapy
This compound serves as a testament to the power of scaffold-based drug design. Its strategic importance as a synthetic intermediate has enabled the development of a generation of life-saving EGFR inhibitors. While first-generation inhibitors like Gefitinib and Erlotinib have shown remarkable efficacy, the emergence of drug resistance has driven the development of next-generation quinazoline derivatives. The comparative analysis presented in this guide highlights the subtle yet critical structural modifications that differentiate these potent therapeutics, offering valuable insights for researchers dedicated to advancing the field of oncology. The continued exploration of the quinazoline scaffold promises to yield even more selective and effective inhibitors for a range of therapeutic targets.
References
- 1. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
- 8. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
A Comparative Guide to Validating the Biological Targets of 4-Chloro-7-methoxyquinazoline Derivatives
This guide provides an in-depth, objective comparison of methodologies used to validate the biological targets of kinase inhibitors derived from the 4-Chloro-7-methoxyquinazoline scaffold. Rather than focusing on a single target, we will explore how this versatile chemical framework serves as a foundation for multiple potent inhibitors and detail the rigorous experimental workflow required to confirm their mechanism of action and specificity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices in target validation.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The this compound core is not an active drug itself but rather a "privileged scaffold" in medicinal chemistry. Its true value lies in its role as a key synthetic intermediate for a class of highly successful anticancer drugs, particularly tyrosine kinase inhibitors (TKIs).[1] The quinoline ring system, strategically functionalized with a chlorine atom at the 4-position and a methoxy group at the 7-position, provides an ideal foundation for creating potent and selective inhibitors of various protein kinases.[1]
The chlorine atom at the 4-position is particularly important, as it is susceptible to nucleophilic aromatic substitution. This chemical property allows for the relatively straightforward introduction of different amine-containing side chains, which are crucial for high-affinity binding to the ATP pocket of target kinases.[1] This modularity has enabled the development of a range of inhibitors targeting key oncogenic drivers. This guide will use prominent examples like Gefitinib and Lapatinib to illustrate the comprehensive process of validating their primary biological targets: the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Primary Biological Targets of Quinazoline-Based Inhibitors
The dysregulation of protein kinase signaling is a hallmark of many cancers. Quinazoline derivatives have been successfully developed to target several key members of the kinase family.
Epidermal Growth Factor Receptor (EGFR)
EGFR (also known as ErbB-1 or HER1) is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[2][3] Overexpression or activating mutations of EGFR are common in various cancers, such as non-small cell lung cancer (NSCLC), making it a critical therapeutic target.[4][5]
Exemplar Inhibitor: Gefitinib Gefitinib (Iressa) is a selective EGFR tyrosine kinase inhibitor.[5] It functions by competitively and reversibly binding to the ATP-binding site within the intracellular domain of EGFR, thereby inhibiting autophosphorylation and blocking the downstream signaling cascades that drive tumor growth.[2][6]
Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)
HER2 is another member of the ErbB family. Unlike other members, it does not have a known direct activating ligand. Instead, it forms heterodimers with other ErbB receptors, like EGFR, leading to potent and sustained signaling. Amplification of the ERBB2 gene, resulting in HER2 protein overexpression, occurs in a significant fraction of breast cancers and is associated with aggressive disease.[7]
Exemplar Inhibitor: Lapatinib Lapatinib (Tykerb) is a dual tyrosine kinase inhibitor that targets both EGFR and HER2.[8] Like Gefitinib, it is a reversible, ATP-competitive inhibitor that binds to the intracellular kinase domains of these receptors.[7][9] By blocking both EGFR and HER2, Lapatinib provides a broader inhibition of ErbB signaling, which can be crucial for overcoming resistance and treating HER2-positive tumors.[8][10]
The Target Validation Workflow: A Multi-Pillar Approach
Validating that a new chemical entity (NCE) derived from the this compound scaffold successfully engages its intended target requires a multi-faceted, self-validating experimental system. This workflow progresses from the purified protein to cellular models to ensure confidence in the mechanism of action.
Caption: A logical workflow for validating a kinase inhibitor's target.
Pillar 1: Biochemical Confirmation of Target Inhibition
The first step is to prove that the compound can directly interact with and inhibit the purified target protein in a cell-free system.
Key Experiment: In Vitro Kinase Inhibition Assay This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase. The output is typically an IC₅₀ value , which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.
Step-by-Step Protocol: LanthaScreen™ Eu Kinase Binding Assay (A Representative Method)
-
Reagent Preparation: Prepare a solution of the purified kinase (e.g., EGFR, HER2), a proprietary europium (Eu)-labeled anti-tag antibody, and a fluorescent ATP-competitive tracer (kinase-specific).
-
Compound Dilution: Create a serial dilution of the test compound (e.g., Lapatinib) in a buffer solution.
-
Assay Plate Setup: In a 384-well plate, add the kinase/antibody mixture to each well.
-
Inhibitor Addition: Add the serially diluted test compound and a "zero inhibitor" control to the designated wells.
-
Tracer Addition: Add the fluorescent tracer to all wells. The tracer will bind to the kinase's ATP pocket if it is not occupied by the inhibitor.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The binding of the tracer to the antibody-labeled kinase brings the Eu and the tracer into proximity, generating a high FRET signal.
-
Analysis: The inhibitor will displace the tracer, leading to a decrease in the FRET signal. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Pillar 2: Confirming Target Engagement and Pathway Modulation in Cells
After confirming biochemical activity, it is crucial to demonstrate that the compound can enter a cell, bind to its intended target, and inhibit its function in a physiological context.
Key Experiment 1: Western Blot for Phospho-Protein Analysis This technique verifies that the inhibitor blocks the kinase's activity within the cell by measuring the phosphorylation status of the target and its downstream substrates.[7]
Step-by-Step Protocol: Phospho-EGFR Western Blot
-
Cell Culture & Treatment: Culture a target-positive cell line (e.g., A431 for EGFR) to 70-80% confluency. Treat the cells with various concentrations of the inhibitor (e.g., Gefitinib) for a specified time (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) to induce receptor phosphorylation in all but a non-stimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR (Tyr1068)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading. A dose-dependent decrease in the phospho-EGFR signal relative to the total EGFR signal validates target inhibition.
Key Experiment 2: Cellular Thermal Shift Assay (CETSA) CETSA provides direct evidence of target engagement in intact cells. The principle is that a protein becomes more thermally stable when its ligand (the inhibitor) is bound.
Step-by-Step Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Aliquot the cell suspension into different tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature for both the vehicle- and drug-treated samples using Western Blot or another protein detection method.
-
Interpretation: In the drug-treated samples, the target protein will remain soluble at higher temperatures compared to the vehicle-treated samples, indicating that the drug has bound to the target and stabilized it.
Pillar 3: Linking Target Engagement to a Cellular Phenotype
The final validation step is to demonstrate that inhibiting the target produces the desired anti-cancer effect, such as inhibiting cell proliferation.
Key Experiment: Cell Viability/Proliferation Assay These assays measure the number of viable cells after treatment with the inhibitor. A common method is the MTT assay.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells known to be dependent on the target pathway (e.g., HER2-amplified SK-BR-3 cells for Lapatinib) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor and incubate for a period that allows for effects on proliferation (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a microplate reader at ~570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Plot absorbance against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Analysis of Quinazoline-Based Inhibitors
The potency of different inhibitors can be objectively compared by examining their IC₅₀ values against their intended targets and their growth inhibitory effects on relevant cancer cell lines.
| Compound | Primary Target(s) | Target IC₅₀ (nM) | Cell Line | Cell Line GI₅₀ (nM) |
| Gefitinib | EGFR | 2-37 | A431 (EGFR overexpressing) | 9 |
| Lapatinib | EGFR, HER2 | EGFR: 10.8, HER2: 9.2 | SK-BR-3 (HER2 amplified) | 16 |
Note: IC₅₀ and GI₅₀ values are compiled from various literature sources and can vary based on experimental conditions.
This data demonstrates that both compounds are potent inhibitors of their respective targets at the nanomolar level, which translates directly to growth inhibition in cancer cell lines that are dependent on those targets.
Visualizing the Mechanism of Action
Understanding how these inhibitors function requires visualizing their place within the cellular signaling network.
Caption: EGFR/HER2 pathway inhibition by quinazoline-based TKIs.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives, including Gefitinib and Lapatinib, have become vital tools in oncology. Validating the biological targets of these molecules is a rigorous, multi-step process that builds a chain of evidence from the biochemical to the cellular level. By employing a systematic workflow that includes in vitro kinase assays, cellular phospho-protein analysis, direct target engagement assays like CETSA, and phenotypic proliferation assays, researchers can establish a confident link between a compound, its molecular target, and its therapeutic effect. This logical, evidence-based approach is fundamental to the successful development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medschool.co [medschool.co]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Lapatinib - Wikipedia [en.wikipedia.org]
- 9. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Substituted-7-Methoxyquinazoline Analogs as Kinase Inhibitors
Introduction: The Privileged Quinazoline Scaffold
In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the design of targeted therapies. Its rigid, bicyclic structure provides an ideal framework for developing potent and selective kinase inhibitors. Among the various quinazoline precursors, 4-Chloro-7-methoxyquinazoline serves as a critical synthetic intermediate. The reactivity of the chlorine atom at the C-4 position allows for nucleophilic substitution, most notably with substituted anilines, to generate a diverse library of compounds with significant therapeutic potential. These 4-anilinoquinazoline derivatives have been extensively investigated as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
This guide provides a comparative analysis of prominent 4-anilino-7-methoxyquinazoline and quinoline analogs, focusing on their structure-activity relationships (SAR), inhibitory potency against key oncogenic kinases, and their effects on cancer cell proliferation. We will delve into the mechanistic basis of their action, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting Key Signaling Pathways
The primary mechanism of action for 4-anilinoquinazoline derivatives is the competitive inhibition of ATP binding to the catalytic domain of tyrosine kinases.[1] This blockade of ATP binding prevents kinase autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target for many quinazoline-based inhibitors.[2] Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell growth and survival.[3] Inhibitors like Gefitinib and Erlotinib effectively block this initial phosphorylation step.
Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a primary mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[4][5] Ligand binding to VEGFR-2 triggers dimerization and autophosphorylation, activating downstream signaling that promotes endothelial cell proliferation, migration, and survival.[4] Multi-targeted inhibitors like Vandetanib are designed to block this pathway in addition to others.
Caption: Inhibition of the VEGFR signaling pathway by quinazoline analogs.
Comparative Analysis of Key Analogs
The therapeutic efficacy of 4-anilinoquinazoline analogs is highly dependent on the substitution patterns on both the quinazoline core and the anilino moiety. Here, we compare three well-established kinase inhibitors that are derived from or are structurally related to the 4-substituted-7-methoxyquinazoline scaffold: Gefitinib, Erlotinib, and Vandetanib.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Gefitinib, Erlotinib, and Vandetanib against their primary kinase targets. It is important to note that these values can vary depending on the specific assay conditions.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR (wild-type) | 0.41 | [6] |
| Erlotinib | EGFR (wild-type) | 7 - 1185 (cell-dependent) | [7] |
| JAK2 (V617F) | 4000 | [7] | |
| Vandetanib | VEGFR-2 | 40 | [8][9] |
| VEGFR-3 | 110 | [8][9] | |
| EGFR | 500 | [8][9] | |
| RET | 130 | [8] |
Antiproliferative Activity in Cancer Cell Lines
The ultimate goal of these inhibitors is to halt the growth of cancer cells. The following table presents the IC50 values of the selected compounds against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) | | :--- | :--- | :--- | :--- | | Gefitinib | BGC-823 | Gastric Carcinoma | 19.27 |[10] | | | HeLa | Cervical Cancer | 17.12 |[10] | | Erlotinib | HCC827 (EGFR mutant) | NSCLC | 0.0065 - 0.022 |[11] | | | HCC827ER (Erlotinib-resistant) | NSCLC | 0.197 |[11] | | Vandetanib | HUVEC (VEGF-stimulated) | Endothelial Cells | 0.06 |[8] | | | HUVEC (EGF-stimulated) | Endothelial Cells | 0.17 |[8] | | | Hth83 | Anaplastic Thyroid Cancer | 3.30 |[12] | | | 8505C | Anaplastic Thyroid Cancer | 16.98 |[12] |
Experimental Protocols
Reproducibility and validation are paramount in drug development. Below are standardized protocols for key in vitro assays used to evaluate the potency and efficacy of this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to obtain the desired concentration range.
-
Dilute the target kinase (e.g., EGFR) and its specific substrate (e.g., Poly(Glu, Tyr)) in the appropriate kinase reaction buffer.[13]
-
-
Reaction Setup (384-well plate format) :
-
Incubation :
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding :
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[17]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle-only control.
-
Incubate the plate for an additional 48 to 72 hours.[17]
-
-
MTT Labeling :
-
Solubilization :
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the test compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable starting point for the development of potent kinase inhibitors. As demonstrated by the comparative analysis of Gefitinib, Erlotinib, and Vandetanib, strategic modifications, particularly at the C-4 position, can yield compounds with high affinity for key oncogenic drivers like EGFR and VEGFR. The structure-activity relationship studies consistently show that the nature of the anilino substituent is a critical determinant of both potency and selectivity.
Future research in this area will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms, such as the T790M mutation in EGFR. Furthermore, the design of multi-targeted inhibitors that can simultaneously block multiple escape pathways holds significant promise for improving therapeutic outcomes in a variety of cancers. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Therapy of VEGFR2 and EGFR Significantly Inhibits Growth of Anaplastic Thyroid Cancer in an Orthotopic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR Kinase Enzyme System Application Note [promega.sg]
- 14. promega.com [promega.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-methoxyquinazoline Derivatives as Kinase Inhibitors
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Its rigid, bicyclic structure provides an excellent framework for the precise spatial orientation of various functional groups, enabling potent and selective interactions with a wide array of biological targets.[2] Consequently, quinazoline derivatives have been successfully developed into a range of therapeutic agents, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3]
Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core, underscoring the clinical significance of this structural motif.[4] These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of kinases, thereby blocking downstream signaling cascades that drive tumor cell proliferation, survival, and angiogenesis.[5] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-chloro-7-methoxyquinazoline derivatives, a class of compounds that serve as crucial intermediates and possess significant potential for the development of novel kinase inhibitors. We will explore the causal relationships behind experimental design choices, present supporting experimental data, and provide detailed protocols for the synthesis and biological evaluation of these promising therapeutic candidates.
Deciphering the Structure-Activity Relationship (SAR) of 4-Anilino-7-methoxyquinazoline Derivatives
The biological activity of 4-anilinoquinazoline derivatives is profoundly influenced by the nature and position of substituents on both the quinazoline core and the anilino moiety. The this compound scaffold offers a versatile platform for chemical modification, with the chlorine atom at the C4-position serving as a reactive handle for the introduction of various anilino groups via nucleophilic aromatic substitution.[6]
The Critical Role of the 4-Anilino Moiety
The substitution of the 4-chloro group with a substituted aniline is a cornerstone of developing potent kinase inhibitors from this scaffold. The anilino ring projects into a hydrophobic pocket of the kinase active site, and its substitution pattern is a key determinant of binding affinity and selectivity.
-
Substitution Position: Generally, substitution at the meta (3'-) and para (4'-) positions of the anilino ring is well-tolerated and often beneficial for activity.
-
Nature of Substituents:
-
Small, lipophilic groups at the 3'-position, such as chloro or bromo, have been shown to enhance inhibitory potency against Epidermal Growth Factor Receptor (EGFR) kinase.[1]
-
Hydrogen bond donors and acceptors at the 4'-position can form additional interactions within the active site, further increasing affinity.
-
Bulky substituents are generally disfavored as they can cause steric hindrance and reduce binding affinity.
-
The Influence of the 7-Methoxy Group
Electron-donating groups on the quinazoline ring are generally favored for potent EGFR inhibition.[1] The 7-methoxy group is a key electron-donating substituent that has been shown to contribute significantly to the activity of quinazoline-based kinase inhibitors. Its presence can:
-
Enhance Binding Affinity: The methoxy group can increase the electron density of the quinazoline ring system, potentially strengthening key hydrogen bonding interactions between the N1 and N3 atoms of the quinazoline core and the hinge region of the kinase active site.
-
Improve Physicochemical Properties: The methoxy group can favorably modulate the solubility and metabolic stability of the molecule, which are critical parameters for drug development.
The combination of a 7-methoxy group with various 4-anilino substituents allows for the fine-tuning of the inhibitory profile, leading to the development of potent and selective kinase inhibitors.
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 4-anilino-7-methoxyquinazoline derivatives against key oncogenic kinases and cancer cell lines. This data provides a quantitative comparison of the effects of different substitution patterns.
Table 1: Kinase Inhibitory Activity of 4-Anilino-7-methoxyquinazoline Derivatives
| Compound ID | 4-Anilino Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | 3-chloroaniline | EGFR | 0.20 | |
| 2 | 3-chloroaniline | VEGFR-2 (KDR) | 0.02 | |
| 3 | 3-ethynylaniline | EGFR | Data not available for 7-methoxy analog; 6,7-dimethoxy analog shows high potency | [1] |
| 4 | 4-fluoroaniline | EGFR | Data not available for 7-methoxy analog | |
| Vandetanib | 4-bromo-2-fluoroaniline (with N-methylpiperidine at C7-O) | VEGFR-2, EGFR | 0.04, 0.5 | [7] |
Note: Data for direct 7-methoxy analogs is limited in the public domain. The data presented for Vandetanib, a clinically approved drug with a related structure, is for comparative purposes.
Table 2: Antiproliferative Activity of 4-Anilino-7-methoxyquinazoline Derivatives in Cancer Cell Lines
| Compound ID | 4-Anilino Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 5 | 3-chloro-4-fluoroaniline | HeLa (Cervical Cancer) | 7.15 | [8] |
| 6 | 3-chloro-4-fluoroaniline | BGC823 (Gastric Cancer) | 4.65 | [8] |
| 7 | 3-ethynylaniline | A549 (Lung Cancer) | Data for 6,7-dimethoxy analog: ~0.05 | [3] |
| 8 | 3-ethynylaniline | H1975 (Lung Cancer, T790M mutant) | Data for 6,7-dimethoxy analog: ~0.05 | [3] |
Note: Data for compounds 5 and 6 are for the closely related 8-methoxy-4-anilinoquinoline scaffold, providing insight into the potency of similar substitution patterns.
Visualizing Structure-Activity Relationships and Experimental Workflows
Key Structure-Activity Relationship Insights
Caption: Key SAR determinants for 4-anilino-7-methoxyquinazoline derivatives.
General Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation of derivatives.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound intermediate.
Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one
-
To a solution of 2-amino-4-methoxybenzoic acid in formamide, heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 7-methoxyquinazolin-4(3H)-one.
Step 2: Chlorination to this compound
-
Suspend 7-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours.
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
Treat the residue with ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
General Procedure for the Synthesis of 4-Anilino-7-methoxyquinazoline Derivatives
-
Dissolve this compound and an equimolar amount of the desired substituted aniline in a suitable solvent such as isopropanol or acetonitrile.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid, wash with the reaction solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the IC₅₀ values of the synthesized compounds against target kinases.[1][2]
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control). Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The structure-activity relationship studies clearly indicate that strategic modifications at the C4-position, through the introduction of various anilino moieties, are critical for achieving high potency and selectivity. The 7-methoxy group plays a crucial role in enhancing the binding affinity and imparting favorable physicochemical properties to these derivatives.
The comparative data presented in this guide, although drawing from closely related analogs in some cases, provides a solid foundation for understanding the key structural requirements for potent kinase inhibition within this chemical series. The detailed experimental protocols offer a practical framework for the synthesis and biological evaluation of new derivatives.
Future research in this area should focus on expanding the library of 4-anilino-7-methoxyquinazoline derivatives with diverse substitution patterns on the anilino ring. A more systematic investigation of the influence of the 7-methoxy group in comparison to other C7-substituents would provide a more granular understanding of its contribution to activity. Furthermore, evaluating the most potent compounds against a broader panel of kinases and cancer cell lines will be essential for identifying promising lead candidates for further preclinical and clinical development. The ultimate goal is to leverage the insights gained from these SAR studies to design next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel 4-Arylaminoquinazoline Derivatives as Potent Anti-Cancer Agents
This guide provides an in-depth comparative analysis of novel 4-arylaminoquinazoline derivatives, a promising class of molecules in oncology research. We will delve into their synthesis, biological evaluation, and mechanism of action, benchmarking them against established anti-cancer drugs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical potential of these compounds.
Introduction: The Quinazoline Scaffold in Cancer Therapy
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically successful anti-cancer drugs.[1] These compounds often function as tyrosine kinase inhibitors (TKIs), targeting key signaling pathways that drive tumor growth and proliferation.[2] Notably, 4-arylaminoquinazoline derivatives have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein whose dysregulation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[3][4]
Established EGFR inhibitors such as gefitinib and erlotinib, both 4-arylaminoquinazoline derivatives, have revolutionized the treatment of EGFR-mutant NSCLC.[4] However, the emergence of drug resistance necessitates the development of novel derivatives with improved efficacy and the ability to overcome these resistance mechanisms.[2]
This guide will focus on a comparative evaluation of two promising, novel 4-arylaminoquinazoline derivatives, hereafter referred to as Compound 5cX and Compound 4a , against the well-established drugs, gefitinib and erlotinib . We will explore their synthesis, in vitro anti-proliferative activity, and their effects on fundamental cellular processes like apoptosis and the cell cycle.
Synthesis of Novel 4-Arylaminoquinazoline Derivatives
The synthesis of 4-arylaminoquinazoline derivatives typically follows a convergent strategy, wherein a key 4-chloroquinazoline intermediate is coupled with a substituted aniline. This modular approach allows for the facile generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
General Synthetic Pathway
The general synthetic route commences with the preparation of the quinazoline core, which is subsequently chlorinated to provide the reactive 4-chloroquinazoline intermediate. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with the desired arylamine to yield the final 4-arylaminoquinazoline derivative.
Caption: General synthetic scheme for 4-arylaminoquinazoline derivatives.
Synthesis of Representative Novel Compounds
Compound 5cX: This novel derivative was synthesized via a five-step reaction sequence. The full characterization included IR, 1H NMR, and MS analysis.[3]
-
Melting Point: 236.8-238.3 °C (dec)[3]
-
¹H NMR (DMSO-d6): 9.51 (s, 1H), 8.49 (s, 1H), 8.32 (s, 1H), 7.70 (d, J = 8.9 Hz, 2H), 7.29 (s, 1H), 6.97 (s, 2H), 3.95 (s, 3H), 3.77 (s, 3H), 3.68 (s, 6H), 3.47 (s, 2H)[3]
-
MS (ESI+): [M+H]⁺ = 411.2[3]
Compound 4a: This compound was also synthesized and characterized using various spectroscopic methods.[5]
Comparative Biological Evaluation
A critical aspect of novel drug discovery is the rigorous evaluation of their biological activity in comparison to existing standards. Here, we present a comparative analysis of the in vitro anti-proliferative effects of our selected novel compounds and the reference drugs.
In Vitro Anti-proliferative Activity
The anti-proliferative activity of the compounds was assessed using the MTT assay, a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) was determined for each compound against a panel of human cancer cell lines.
| Compound | A549 (NSCLC) IC50 (µM) | H1975 (NSCLC, T790M mutant) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound 5cX | < 2.5[3] | < 2.5[3] | Not Reported |
| Compound 4a | Apoptosis induced | Not Reported | Not Reported |
| Gefitinib | 13.06 nM (0.013 µM) | 11.580 µM[1] | 47.90 µmol L–1 (47.9 µM)[6] |
| Erlotinib | Not Reported | 9.183 µM[1] | Not Reported |
| Zorifertinib (Control for 5cX) | 31.08[3] | 64.17[3] | Not Reported |
| Doxorubicin (Control for some studies) | Not Reported | Not Reported | 47.90 µmol L–1 (47.9 µM)[6] |
Key Observations:
-
Compound 5cX demonstrated potent anti-proliferative activity against both the A549 and the drug-resistant H1975 non-small cell lung cancer cell lines, with IC50 values significantly lower than the positive control, Zorifertinib.[3]
-
Compound 4a was shown to induce apoptosis in A549 cells, indicating its potential as an anti-cancer agent.[5] Another study on novel 4-aminoquinazoline derivatives showed several compounds with higher activity than the reference drug doxorubicin against the MCF-7 breast cancer cell line.[6]
-
The established drugs, gefitinib and erlotinib , show varying efficacy depending on the EGFR mutation status of the cell line, with gefitinib being highly potent against sensitive lines but less so against the resistant H1975 line.[1][7]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key biological assays are provided below.
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL3 channel.
This assay uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The primary mechanism of action for many 4-arylaminoquinazoline derivatives is the inhibition of the EGFR tyrosine kinase.[3] EGFR is a key receptor in a complex signaling network that controls cell growth, proliferation, and survival.[8]
Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[8] This triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of these downstream pathways and uncontrolled cell proliferation.[8]
4-arylaminoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and abrogating downstream signaling.[3]
Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-arylaminoquinazoline derivatives.
Molecular docking studies have suggested that the improved inhibitory activity of compounds like 5cX is due to their effective binding to both wild-type EGFR and the resistant L858R/T790M mutant form through hydrogen bonding.[3]
Conclusion and Future Directions
The novel 4-arylaminoquinazoline derivatives, exemplified by Compound 5cX and Compound 4a, demonstrate significant promise as next-generation anti-cancer agents. Their potent in vitro anti-proliferative activity, even against drug-resistant cell lines, highlights their potential to address the clinical challenge of acquired resistance to current EGFR inhibitors.
Further preclinical development should focus on a more comprehensive in vitro and in vivo evaluation, including:
-
Kinase Profiling: To assess the selectivity of these novel compounds against a broader panel of kinases.
-
In Vivo Efficacy: To evaluate their anti-tumor activity in animal models of cancer.
-
Pharmacokinetic and Toxicological Studies: To determine their drug-like properties and safety profiles.
The modular synthesis and potent biological activity of 4-arylaminoquinazoline derivatives make them a highly attractive scaffold for the continued development of targeted cancer therapies.
References
- 1. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to In Silico ADME/Tox Profiling: A Comparative Analysis of 4-Chloro-7-methoxyquinazoline Derivatives
In the relentless pursuit of novel therapeutics, the early identification of candidates with favorable safety and pharmacokinetic profiles is paramount. The adage "fail early, fail cheap" resonates deeply within the drug discovery pipeline, where late-stage attrition due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties can incur substantial financial and temporal losses.[1] In silico ADME/Tox profiling has emerged as an indispensable tool, offering a rapid and cost-effective means to de-risk and prioritize compounds at the nascent stages of development.[1][2] This guide provides a comprehensive comparison of in silico ADME/Tox profiles for a series of hypothetical 4-Chloro-7-methoxyquinazoline derivatives, showcasing the utility of computational methods in modern drug discovery.
The quinazoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3][4][5] The this compound core, in particular, presents a versatile template for the design of targeted therapies. However, like any chemical series, these derivatives must possess drug-like properties to translate their biological activity into clinical efficacy. This guide will walk through a simulated in silico profiling workflow, comparing three hypothetical derivatives (QZ-1, QZ-2, and QZ-3) against a known quinazoline-based drug, Gefitinib, as a reference.
The Imperative of Early ADME/Tox Assessment
The journey of a drug from bench to bedside is fraught with challenges, with a significant number of candidates failing due to unfavorable ADME/Tox profiles.[1] Characterizing these properties early in the discovery process allows medicinal chemists to refine chemical structures, mitigating potential liabilities before significant resources are invested.[6] In silico models, built upon vast datasets of experimental results and powered by machine learning and quantitative structure-activity relationship (QSAR) principles, provide predictive insights into a molecule's fate within an organism.[7][8] These models can forecast a wide range of endpoints, from physicochemical properties like solubility and lipophilicity to complex biological phenomena such as metabolic stability and potential toxicities.[6][7]
Methodology: A Multi-Tool Approach to In Silico Profiling
To obtain a holistic view of the ADME/Tox properties of our hypothetical this compound derivatives, a consensus approach employing multiple well-validated in silico tools is recommended. This mitigates the inherent limitations of any single predictive model. For this guide, we will simulate the use of two popular and freely accessible platforms: SwissADME and pkCSM.
Experimental Workflow: In Silico ADME/Tox Profiling
Caption: Workflow for in silico ADME/Tox profiling.
Step-by-Step Protocol:
-
Structure Input: The chemical structures of the test compounds (QZ-1, QZ-2, QZ-3) and the reference compound (Gefitinib) are converted into the Simplified Molecular Input Line Entry System (SMILES) format.
-
SwissADME Analysis:
-
Navigate to the SwissADME web server.
-
Input the SMILES strings of the compounds into the query field.
-
Initiate the prediction process.
-
Collect the computed data for physicochemical properties, pharmacokinetics (including gastrointestinal absorption and blood-brain barrier permeability), drug-likeness (Lipinski's rule of five), and potential cytochrome P450 (CYP) inhibition.
-
-
pkCSM Analysis:
-
Access the pkCSM web server.
-
Submit the SMILES strings for each compound.
-
Run the prediction for a comprehensive set of ADME and toxicity endpoints.
-
Record the predicted values for absorption (Caco-2 permeability), distribution (volume of distribution), metabolism (CYP substrate/inhibitor status), excretion (total clearance), and various toxicity endpoints (e.g., AMES toxicity, hERG inhibition, hepatotoxicity).
-
-
Data Consolidation and Comparison: The predicted data from both platforms are compiled into a single table for a side-by-side comparison. The profiles of the novel derivatives are evaluated relative to the established drug, Gefitinib.
Comparative Analysis of this compound Derivatives
For the purpose of this guide, let's assume the following hypothetical structures for our derivatives, designed to explore the impact of different substituents on ADME/Tox properties:
-
QZ-1: A small, polar substituent at the 4-position.
-
QZ-2: A larger, more lipophilic substituent at the 4-position.
-
QZ-3: A substituent designed to modulate metabolic stability.
-
Gefitinib: A known EGFR inhibitor with a well-characterized ADME/Tox profile, serving as our benchmark.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | QZ-1 | QZ-2 | QZ-3 | Gefitinib (Reference) | Desirable Range |
| Molecular Weight ( g/mol ) | 350.8 | 480.9 | 420.4 | 446.9 | < 500 |
| LogP (Consensus) | 2.8 | 4.5 | 3.5 | 3.2 | < 5 |
| Topological Polar Surface Area (Ų) | 85.3 | 70.1 | 95.6 | 79.5 | < 140 |
| Number of H-bond Donors | 2 | 1 | 2 | 1 | ≤ 5 |
| Number of H-bond Acceptors | 5 | 6 | 7 | 6 | ≤ 10 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 | 0 |
Interpretation of Physicochemical Data:
All three hypothetical derivatives, along with Gefitinib, exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. QZ-2 shows a higher LogP value, indicating increased lipophilicity, which could impact its solubility and metabolic clearance.
Table 2: Predicted ADME Properties
| Parameter | QZ-1 | QZ-2 | QZ-3 | Gefitinib (Reference) | Interpretation |
| Gastrointestinal Absorption | High | High | High | High | All compounds are predicted to be well-absorbed from the gut. |
| Caco-2 Permeability (log Papp) | 0.95 | 1.20 | 1.05 | 1.10 | Values > 0.9 indicate high permeability. |
| Blood-Brain Barrier (BBB) Permeant | No | Yes | No | No | QZ-2's higher lipophilicity may allow it to cross the BBB. |
| P-glycoprotein (P-gp) Substrate | No | Yes | No | Yes | QZ-2 and Gefitinib may be subject to efflux from cells. |
| CYP1A2 Inhibitor | No | Yes | No | Yes | QZ-2 and Gefitinib may cause drug-drug interactions. |
| CYP2D6 Inhibitor | No | No | Yes | No | QZ-3 shows potential for inhibiting CYP2D6. |
| CYP3A4 Inhibitor | Yes | Yes | Yes | Yes | All compounds may inhibit this major drug-metabolizing enzyme. |
| Total Clearance (log ml/min/kg) | -0.2 | -0.5 | 0.1 | -0.3 | Lower values suggest slower clearance and longer half-life. |
Interpretation of ADME Data:
The ADME predictions reveal key differences between the derivatives. While all are likely to be well-absorbed, QZ-2's potential to cross the blood-brain barrier could be advantageous for treating central nervous system (CNS) disorders but a liability otherwise. Its status as a P-gp substrate and an inhibitor of multiple CYP enzymes are potential flags for further investigation. QZ-3's predicted inhibition of CYP2D6 also warrants attention.
Table 3: Predicted Toxicity Endpoints
| Parameter | QZ-1 | QZ-2 | QZ-3 | Gefitinib (Reference) | Interpretation |
| AMES Toxicity | Non-mutagenic | Mutagenic | Non-mutagenic | Non-mutagenic | QZ-2 is predicted to be a potential mutagen. |
| hERG I Inhibition | Low risk | High risk | Low risk | Medium risk | QZ-2 has a high risk of cardiotoxicity. |
| Hepatotoxicity | Low risk | High risk | Low risk | Low risk | QZ-2 may cause liver damage. |
| Skin Sensitization | No | Yes | No | No | QZ-2 may cause allergic reactions on the skin. |
Interpretation of Toxicity Data:
The in silico toxicity profiling raises significant concerns for QZ-2, with predictions of mutagenicity, hERG inhibition (a marker for potential cardiotoxicity), and hepatotoxicity. These are serious liabilities that would likely halt the development of this compound without significant structural modification. In contrast, QZ-1 and QZ-3 show much cleaner predicted toxicity profiles, similar to the reference drug Gefitinib.
Logical Framework for Candidate Selection
The in silico data provides a clear rationale for prioritizing the hypothetical derivatives.
Caption: Decision-making flowchart for candidate prioritization.
Based on this comprehensive in silico assessment, QZ-1 and QZ-3 emerge as the most promising candidates for further development. QZ-2, despite having some favorable ADME properties, is deprioritized due to significant toxicity concerns. The next logical step would be to synthesize QZ-1 and QZ-3 and validate these in silico predictions through in vitro ADME and toxicology assays.
Conclusion and Future Directions
This guide demonstrates the power of in silico ADME/Tox profiling in the early stages of drug discovery. By leveraging a suite of computational tools, researchers can gain valuable insights into the potential liabilities of their compounds, enabling data-driven decisions and a more efficient allocation of resources. The comparative analysis of our hypothetical this compound derivatives illustrates how these methods can effectively triage a series of compounds, identifying those with the highest probability of success.
It is crucial to remember that in silico predictions are not a substitute for experimental validation.[9] Rather, they are a powerful hypothesis-generating tool that can guide experimental design and focus efforts on the most promising molecules. As computational models continue to improve in accuracy and scope, their integration into the drug discovery workflow will become even more critical for the development of safer and more effective medicines.
References
- 1. ADME-Tox Modeling and Prediction - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 2. cambridge.org [cambridge.org]
- 3. actascientific.com [actascientific.com]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. ADME/Tox Prediction - Profacgen [profacgen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cytotoxicity Evaluation of 4-Aminoquinoline Derivatives
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by antimalarial drugs like chloroquine and amodiaquine.[1][2][3] Beyond its success in combating malaria, this privileged structure has garnered significant attention for its potential as an anticancer agent.[4] This guide provides an in-depth comparison of 4-aminoquinoline derivatives, focusing on their cytotoxic properties against cancer cell lines. We will delve into the structure-activity relationships that govern their efficacy, dissect the primary mechanisms of cell death they induce, and provide validated, step-by-step protocols for their evaluation.
Comparative Cytotoxicity: The Impact of Structural Modification
The anticancer potential of the 4-aminoquinoline scaffold is not monolithic; it is profoundly influenced by chemical modifications to the core structure. The parent compound, chloroquine (CQ), often serves as a benchmark, but targeted synthesis has yielded derivatives with vastly superior potency and, in some cases, improved selectivity for cancer cells.
Structure-Activity Relationship (SAR) Insights
The core 4-aminoquinoline structure provides a template for extensive modification. Key insights from various studies reveal that two areas are particularly critical for tuning cytotoxic activity: the quinoline ring and the alkylamino side chain.[5]
-
Quinoline Ring Substitution: Introducing substituents at the 7-position of the quinoline ring, such as a chloro (–Cl) or fluoro (–F) group, is a common strategy that often enhances cytotoxicity.[1][6][7]
-
Side Chain Modification: The nature of the aminoalkyl side chain at the 4-position is crucial. The presence of a terminal dimethylamino functionality, for instance, appears to play an important role in the cell-killing ability of these compounds, particularly when used to sensitize cells to other inhibitors.[2][8]
The following diagram illustrates the foundational 4-aminoquinoline scaffold and highlights the key positions for chemical modification.
Caption: Core 4-aminoquinoline scaffold and key modification points.
Performance Data Against Cancer Cell Lines
Experimental data consistently demonstrates that synthetic derivatives can surpass the cytotoxicity of chloroquine. For example, studies on human breast cancer cell lines MCF7 and MDA-MB-468 have shown that specific derivatives exhibit significantly lower 50% growth inhibition (GI₅₀) values, indicating higher potency.[1][6]
The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has emerged as a particularly potent derivative, showing drastically increased cytotoxicity against MDA-MB-468 cells compared to chloroquine.[1][6] Similarly, butyl-(7-fluoro-quinolin-4-yl)-amine was found to be more effective against MCF-7 cells than the parent compound.[6] This underscores the success of rational drug design in enhancing the anticancer profile of this scaffold.
| Derivative Name | 7-Position Substitution | Target Cell Line | GI₅₀ (µM) | Reference Compound | GI₅₀ (µM) | Source(s) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Chloro (-Cl) | MDA-MB-468 | 8.73 | Chloroquine | >24 | [1] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | Fluoro (-F) | MCF-7 | 8.22 | Chloroquine | 20.72 | [1] |
| Chloroquine Analog 'Compound 5' | Fluoro (-F) | MDA-MB-468 | 1.41 | Chloroquine | 28.58 | [2] |
| 4-Amino-3-acetylquinoline | Acetyl (-COCH₃) at C3 | L1210 (murine) | <4.0 | N/A | N/A | [9] |
Mechanisms of Cytotoxicity: A Multi-Pronged Attack
The cytotoxic effects of 4-aminoquinoline derivatives are not attributed to a single mechanism but rather a combination of cellular insults that culminate in cell death. The exact pathways can be compound- and cell-type-specific, but two major routes are consistently implicated: autophagy inhibition and apoptosis induction .[10]
Autophagy Inhibition: Clogging the Cellular Recycling System
A defining characteristic of 4-aminoquinolines is their nature as lysosomotropic agents.[3][11]
-
Accumulation: Being weakly basic, these compounds readily cross cell membranes and accumulate in the acidic environment of lysosomes.
-
pH Neutralization: This accumulation raises the lysosomal pH, inactivating the acid hydrolases responsible for degradation.
-
Autophagic Blockade: The fusion of autophagosomes with dysfunctional lysosomes is inhibited. This leads to a buildup of autophagic vesicles and cellular waste, tracked by the accumulation of markers like LC3-II and p62/SQSTM1.[10][11]
This disruption of the cell's primary recycling pathway places immense stress on the cell, often sensitizing it to or directly triggering cell death.
Apoptosis Induction: Activating Programmed Cell Death
Beyond disrupting autophagy, many 4-aminoquinoline derivatives are potent inducers of apoptosis.[11][12] This programmed cell death is often a consequence of autophagy inhibition or a parallel event triggered by other cellular stresses.
-
ROS Accumulation: The blockage of autophagy can lead to the accumulation of damaged mitochondria, resulting in a surge of reactive oxygen species (ROS).[13] This oxidative stress is a powerful trigger for apoptosis.
-
Mitochondrial Pathway: Derivatives can directly impact mitochondria, causing the dissipation of the mitochondrial membrane potential (ΔΨm).[12] This leads to the release of cytochrome c, which activates a caspase cascade.
-
Caspase Activation: The activation of key executioner caspases, such as caspase-3, leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in DNA fragmentation and the morphological hallmarks of apoptosis.[10][11][12]
The interplay between autophagy and apoptosis is critical. For instance, hydroxychloroquine (HCQ) has been shown to induce apoptosis in cholangiocarcinoma cells by triggering ROS accumulation specifically through the inhibition of autophagy.[13][14]
Caption: Simplified signaling pathway for 4-aminoquinoline-induced apoptosis.
Experimental Protocols for Cytotoxicity Evaluation
To ensure reliable and comparable data, standardized in vitro assays are essential. The choice of assay depends on the specific question being asked, but colorimetric assays are favored for their speed, sensitivity, and suitability for high-throughput screening.[15] Here, we compare and provide protocols for two of the most robust and widely used methods: the MTT and SRB assays.
Assay Comparison: MTT vs. SRB
-
MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product.[16] It is highly sensitive but can be affected by compounds that alter cellular metabolism.
-
SRB (Sulforhodamine B) Assay: Measures total cellular protein content. The SRB dye binds to basic amino acids of cellular proteins under mildly acidic conditions. This assay is less susceptible to metabolic interference and is often recommended for its stability and reproducibility.[17]
Both assays provide a linear response with respect to cell number and are suitable for determining IC₅₀/GI₅₀ values.[17]
Caption: A generalized workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[16][18]
Principle: The NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[16] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
4-aminoquinoline derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Multichannel pipette and microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 540 or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the GI₅₀/IC₅₀ value.
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol provides a method for assessing cytotoxicity based on the measurement of total cellular protein, a reliable indicator of cell biomass.[17]
Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.
Materials:
-
All materials from the MTT assay, excluding MTT and its solubilizing agent.
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of ice-cold 10% TCA to each well (for a final concentration of ~3.3%) without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully discard the supernatant. Wash the plate five times with slow-running tap water or deionized water to remove TCA, medium, and dead cells. Air dry the plate completely.
-
Staining: Add 100 µL of the 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plate four times with 1% acetic acid to remove any unbound dye.
-
Drying: Air dry the plate until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth for each concentration relative to the vehicle-treated control cells and determine the GI₅₀ value.
Conclusion
The 4-aminoquinoline scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. The evidence clearly indicates that rational chemical modifications can dramatically enhance cytotoxic potency against a range of cancer cell lines, far exceeding that of benchmark compounds like chloroquine. These derivatives employ a powerful, multi-pronged approach to induce cell death, primarily by disrupting the critical cellular processes of autophagy and activating apoptotic pathways. The strategic use of robust in vitro screening methods, such as the MTT and SRB assays, is fundamental for identifying the most promising lead candidates for further preclinical and clinical development. The ability of some derivatives to sensitize cancer cells to other therapies further broadens their potential clinical utility, paving the way for effective combination treatments.[8]
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to 4-Methoxyquinazoline Derivatives for Dual EGFR and c-Met Inhibition
For researchers and drug development professionals at the forefront of oncology, the challenge of acquired resistance to targeted therapies is a persistent hurdle. Specifically, in cancers like non-small cell lung cancer (NSCLC), the initial success of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is often undermined by resistance mechanisms.[1][2] One of the key "escape routes" for cancer cells is the activation of bypass signaling tracks, with the c-Mesenchymal-Epithelial Transition Factor (c-Met) pathway being a primary culprit.[1][3] This guide provides a deep dive into a promising class of molecules—4-methoxyquinazoline derivatives—designed to simultaneously inhibit both EGFR and c-Met, thereby cutting off the tumor's primary growth and escape pathways.
The rationale for dual EGFR/c-Met inhibition is grounded in the significant crosstalk between these two receptor tyrosine kinase (RTK) pathways.[4][5] Upregulation or amplification of c-Met can confer resistance to first and second-generation EGFR TKIs, rendering treatments like gefitinib or erlotinib ineffective.[6][7][8] By designing single molecules that potently block both receptors, we can anticipate and counteract this resistance mechanism from the outset. The quinazoline scaffold has proven to be a robust platform for kinase inhibitors, and strategic modifications, particularly at the 4-position, have yielded derivatives with potent dual activity.[9][10][11][12]
The Intertwined Signaling Networks of EGFR and c-Met
Understanding the signaling architecture of both EGFR and c-Met is fundamental to appreciating the logic behind dual inhibition. Both pathways, when activated, converge on critical downstream cascades that regulate cell proliferation, survival, migration, and angiogenesis.
EGFR Signaling Pathway: Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[13][14] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling primarily through two major axes: the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, which is a potent promoter of cell survival.[15][16]
Caption: EGFR signaling cascade leading to cell proliferation and survival.
c-Met Signaling Pathway: The c-Met receptor is exclusively activated by its ligand, Hepatocyte Growth Factor (HGF).[17] Ligand binding similarly induces receptor dimerization and autophosphorylation, activating a signaling program that strongly promotes cell motility, invasion, and morphogenesis.[18][19][20] Crucially, the downstream effectors of c-Met, including the PI3K/AKT and MAPK pathways, overlap significantly with those of EGFR, allowing c-Met to sustain tumor cell growth and survival when EGFR is blocked.[17][21]
Caption: c-Met signaling cascade promoting cell survival and invasion.
Performance Analysis: 4-Methoxyquinazoline Derivatives vs. Standard TKIs
The true measure of a dual inhibitor lies in its quantitative performance. We have synthesized data from recent publications to compare novel 4-methoxyquinazoline derivatives against established TKIs. The causality behind their dual-target efficacy lies in the conserved nature of the ATP-binding pocket in the kinase domains of EGFR and c-Met, which the quinazoline scaffold effectively occupies.[1]
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected compounds against the kinase domains of EGFR and c-Met. Lower values indicate higher potency.
| Compound | Target Kinase | IC₅₀ (nM) | Primary Indication / Type | Reference |
| TS-41 | EGFRL858R | 68.1 | Investigational Dual Inhibitor | [1] |
| c-Met | 0.26 | [1] | ||
| H-22 | EGFRWT | 64.8 | Investigational Dual Inhibitor | [2] |
| EGFRL858R/T790M | 305.4 | [2] | ||
| c-Met | 137.4 | [2] | ||
| Gefitinib | EGFR | ~25-800 | Approved EGFR TKI | [14] |
| c-Met | >10,000 | [8] | ||
| Erlotinib | EGFR | ~2-5 | Approved EGFR TKI | [6] |
| c-Met | >10,000 | [22] | ||
| Lapatinib | EGFR | 3 | Approved Dual EGFR/HER2 TKI | [23] |
| HER2 | 13 | [23] | ||
| c-Met | Weakly active/Inactive | [24][25] | ||
| Crizotinib | c-Met | ~1-4 | Approved ALK/ROS1/c-Met TKI | |
| EGFR | >1,000 |
Data compiled from multiple sources for comparative purposes.
Expert Interpretation: The data clearly show that investigational compounds like TS-41 and H-22 exhibit potent, nanomolar-level inhibition of both EGFR and c-Met kinases.[1][2] In contrast, established EGFR TKIs like gefitinib and erlotinib are highly selective for EGFR and have negligible activity against c-Met.[6][8][22] Conversely, a c-Met inhibitor like crizotinib does not effectively target EGFR. This highlights the rational design and specific advantage of the novel 4-methoxyquinazoline derivatives in achieving true dual targeting.
Table 2: Comparative Anti-proliferative Activity in NSCLC Cell Lines (IC₅₀)
The ultimate test of an inhibitor is its ability to kill cancer cells. This table shows the IC₅₀ values for cell viability/proliferation in key NSCLC cell lines.
| Compound | PC-9 (EGFRdel19) | H1975 (EGFRL858R/T790M) | A549 (EGFRWT, KRASmut) | Reference |
| TS-41 | 2.76 µM | 1.48 µM | 1.95 µM | [1] |
| H-22 | 2.27 µM | 3.35 µM | ~3 µM | [2] |
| Afatinib | - | - | - | [1] |
| (Control) | (Tumor Growth Inhibition of 46.4% in vivo) |
Expert Interpretation: The choice of cell lines is critical for a self-validating study.
-
PC-9: Represents tumors with an activating EGFR mutation that are initially sensitive to TKIs.
-
H1975: A crucial model for acquired resistance, as it harbors both an activating mutation (L858R) and the gatekeeper resistance mutation (T790M).[2]
-
A549: Represents a TKI-resistant phenotype driven by a downstream KRAS mutation, often with c-Met expression.[1]
The data show that compounds TS-41 and H-22 maintain potent anti-proliferative activity across these diverse cell lines, including the highly resistant H1975 model.[1][2] This strongly suggests that by inhibiting c-Met, these compounds can overcome the T790M-mediated resistance that plagues earlier generation inhibitors. Western blot analyses from these studies confirm this mechanism, showing that compounds like TS-41 significantly reduce the phosphorylation of EGFR, c-Met, and their common downstream effector, AKT.[1]
Experimental Protocols: A Guide to In-House Validation
To empower researchers to validate these findings, we provide standardized protocols for the key assays used in the characterization of dual kinase inhibitors.
Workflow for Inhibitor Characterization
The logical flow of experiments moves from target-specific biochemical assays to more complex cell-based systems, culminating in in vivo models.
Caption: Standard experimental workflow for kinase inhibitor validation.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's potency. It is a robust, high-throughput method.
Objective: To determine the IC₅₀ of a test compound against purified EGFR and c-Met kinase enzymes.
Materials:
-
Recombinant human EGFR and c-Met enzymes (e.g., from Promega, BPS Bioscience).[26][27]
-
ADP-Glo™ Kinase Assay Kit (Promega).[26]
-
Kinase-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1).[27]
-
ATP, DTT, and appropriate kinase buffer.[26]
-
Test compound (4-methoxyquinazoline derivative) serially diluted in DMSO.
-
384-well white assay plates.
Procedure:
-
Prepare Reagents: Thaw all enzymes, buffers, and substrates on ice. Prepare 1X Kinase Assay Buffer.
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of the kinase (e.g., 4 ng of EGFR) in 1X Kinase Buffer. Add 2 µL of this solution to each well.
-
Initiate Reaction: Prepare a substrate/ATP mix (e.g., 25 µM ATP and 0.2 µg/µL substrate peptide). Start the kinase reaction by adding 2 µL of this mix to each well.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTT/CCK-8 Format)
This assay measures the metabolic activity of living cells, which serves as a proxy for cell number and proliferation.
Objective: To determine the IC₅₀ of a test compound on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Test compound serially diluted in culture medium.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT) and a plate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[22]
-
Compound Treatment: The next day, replace the medium with fresh medium containing the serially diluted test compound or vehicle control (DMSO).
-
Incubation: Return the plate to the incubator and culture for 72 hours.
-
Add Reagent: Add 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT reagent) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you will see purple formazan crystals form.
-
Read Plate:
-
For CCK-8: Read the absorbance directly at 450 nm.
-
For MTT: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl). Shake the plate for 10 minutes to dissolve the crystals, then read the absorbance at 570 nm.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Conclusion and Future Directions
The development of 4-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors represents a scientifically rigorous and promising strategy to combat TKI resistance in oncology.[1][2] The experimental data clearly demonstrate that rationally designed molecules can achieve potent and balanced inhibition of both targets, leading to superior anti-proliferative effects in resistant cancer cell models compared to single-target agents.
The protocols and comparative data provided in this guide serve as a foundational resource for research teams working in this space. The next logical steps involve progressing lead candidates, such as TS-41, into in vivo xenograft models to confirm their efficacy and assess their toxicity profiles.[1] As our understanding of tumor heterogeneity and resistance pathways deepens, such dual-action inhibitors will undoubtedly become a cornerstone of next-generation precision medicine.
References
- 1. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. c-MET [stage.abbviescience.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 22. ascopubs.org [ascopubs.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. MET activation mediates resistance to lapatinib inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MET activation mediates resistance to lapatinib inhibition of HER2-amplified gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines for Researchers and Drug Development Professionals
The landscape of antimalarial drug discovery is in a constant state of evolution, driven by the ever-present threat of drug resistance. The 4-aminoquinoline scaffold, the cornerstone of chloroquine, remains a critical pharmacophore in the development of new therapeutics. This guide provides a comprehensive comparison of the antiplasmodial activity of various 7-substituted 4-aminoquinoline analogues. We will delve into the experimental data, structure-activity relationships, and the underlying mechanistic principles that govern their efficacy against Plasmodium falciparum, the most lethal species of malaria parasite. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge and field-proven insights necessary to advance their research in this vital area.
The Rationale for 7-Position Modification
The 7-chloro substituent of chloroquine is a crucial element for its antiplasmodial activity.[1][2] Alterations at this position have been a key strategy to modulate the compound's physicochemical properties, such as basicity and lipophilicity, in an effort to enhance activity, particularly against chloroquine-resistant (CQR) strains of P. falciparum.[3] The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.[4][5] These weakly basic drugs accumulate in this acidic organelle and bind to ferriprotoporphyrin IX (FPIX), preventing its detoxification into hemozoin and leading to parasite death.[1][6] Modifications at the 7-position can influence the drug's ability to accumulate in the digestive vacuole and its affinity for FPIX.[3]
Comparative Analysis of Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity (IC50 values) of a range of 7-substituted 4-aminoquinoline analogues against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data provides a clear comparison of the impact of different substituents on potency.
| 7-Substituent | Analogue Type | P. falciparum Strain (CQ-Sensitivity) | IC50 (nM) | Cytotoxicity (Cell Line) | CC50 (µM) | Reference |
| -Cl (Chloro) | Chloroquine | 3D7 (CQS) | ~10-20 | - | - | [7][8] |
| K1 (CQR) | ~100-300 | - | - | [7][8] | ||
| -Br (Bromo) | Diaminoalkane side chain | CQS | 3-12 | - | - | [9][10] |
| CQR | 3-12 | - | - | [9][10] | ||
| -I (Iodo) | Diaminoalkane side chain | CQS | 3-12 | - | - | [9][10] |
| CQR | 3-12 | - | - | [9][10] | ||
| -F (Fluoro) | Diaminoalkane side chain | CQS | 15-50 | - | - | [9][10] |
| CQR | 18-500 | - | - | [9][10] | ||
| -CF3 (Trifluoromethyl) | Diaminoalkane side chain | CQS | 15-50 | - | - | [9][10] |
| CQR | 18-500 | - | - | [9][10] | ||
| -OMe (Methoxy) | Diaminoalkane side chain | CQS | 17-150 | - | - | [9][10] |
| CQR | 90-3000 | - | - | [9][10] | ||
| -OPh (Phenoxy) | Diaryl ether | 3D7 (CQS) | Potent (<50) | HepG2 | >5 | [7] |
| K1 (CQR) | Less Potent | - | - | [7] | ||
| -Ph (Phenyl) | Biaryl | 3D7 (CQS) | Potent | HepG2 | Selective | [7] |
| K1 (CQR) | Consistently Potent | - | - | [7] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical SAR trends for the 7-position of 4-aminoquinolines:
-
Halogen Substituents: The nature of the halogen at the 7-position significantly impacts activity. While chloro, bromo, and iodo substituents generally confer potent activity against both CQS and CQR strains, fluoro analogues are less effective, particularly against resistant parasites.[9][10] This suggests that both the electronic and steric properties of the halogen are important.
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups at the 7-position are generally favorable for activity.[3] For instance, the highly electron-withdrawing trifluoromethyl group can lead to potent compounds, whereas the electron-donating methoxy group results in a significant loss of activity.[9][10]
-
Bulky Aromatic Substituents: The introduction of bulky aromatic groups, such as phenyl (biaryl) or phenoxy (diaryl ether), can lead to highly potent analogues.[7] The biaryl series, in particular, has shown consistent potency against CQR strains with good selectivity over mammalian cells, making them a promising avenue for further development.[7] This increased bulk and hydrophobicity may enhance the interaction with FPIX or alter the drug's accumulation properties.[7]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative 7-substituted 4-aminoquinoline and for the in vitro evaluation of its antiplasmodial activity.
Synthesis of a Representative 7-Substituted 4-Aminoquinoline
This protocol describes a general method for the synthesis of 7-substituted 4-aminoquinolines via a nucleophilic aromatic substitution reaction.
Caption: A generalized workflow for the synthesis of 7-substituted 4-aminoquinolines.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine side chain (1.1-1.5 equivalents).
-
Solvent and Heating: Add a high-boiling point solvent such as phenol or N-methyl-2-pyrrolidone (NMP). Heat the reaction mixture to 130-160 °C. The optimal temperature and reaction time will depend on the specific reactants and should be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (4,7-dichloroquinoline) is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Wash the organic layer sequentially with an aqueous solution of a base (e.g., 1 M NaOH) to remove the phenolic solvent, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 7-substituted 4-aminoquinoline.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This fluorescence-based assay is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Step-by-Step Protocol:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 for CQS and K1 for CQR) in human O+ red blood cells (RBCs) in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Synchronize the parasite culture to the ring stage.
-
Plate Preparation: In a 96-well black, clear-bottom microplate, serially dilute the test compounds in culture medium. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.
-
Addition of Parasites: Prepare a parasite suspension with 2% hematocrit and 1% parasitemia. Add 180 µL of this suspension to each well containing 20 µL of the diluted compounds.
-
Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. After incubation, carefully remove 100 µL of the supernatant from each well and add 100 µL of the lysis buffer.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-infected RBCs. Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Mechanistic Insights and Overcoming Resistance
The ability of certain 7-substituted 4-aminoquinolines to overcome chloroquine resistance is a key area of investigation. Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which reduces drug accumulation in the digestive vacuole.
Caption: The mechanism of 4-aminoquinolines and the role of PfCRT in resistance.
The enhanced activity of certain 7-substituted analogues against CQR strains may be attributed to several factors:
-
Altered Physicochemical Properties: Modifications at the 7-position can alter the pKa and lipophilicity of the molecule.[3] This can affect the drug's ability to be trapped in the acidic digestive vacuole and may reduce its affinity for the mutated PfCRT, thus circumventing efflux.
-
Enhanced FPIX Binding: Bulky and lipophilic 7-substituents may lead to stronger binding to FPIX, more effectively inhibiting hemozoin formation even at lower vacuolar concentrations.[7]
-
Intramolecular Hydrogen Bonding: For certain side chains, the ability to form intramolecular hydrogen bonds has been shown to be crucial for potency against CQR strains.[7]
Conclusion and Future Directions
The 7-position of the 4-aminoquinoline scaffold is a critical determinant of antiplasmodial activity and a key site for modification to overcome chloroquine resistance. This guide has provided a comparative analysis of various 7-substituted analogues, highlighting the superior performance of those with bromo, iodo, and bulky biaryl substituents. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the rational design and development of the next generation of 4-aminoquinoline-based antimalarials. Future research should continue to explore novel substitutions at the 7-position, focusing on optimizing both potency against resistant parasites and the overall drug-like properties of these compounds.
References
- 1. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
